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Core Science & Biosynthesis

Foundational

DGY-08-097 Mechanism of Action: A Paradigm Shift in Antiviral Targeted Protein Degradation

Executive Summary: The Shift to Event-Driven Antivirals Traditional direct-acting antivirals (DAAs) rely heavily on occupancy-driven pharmacology, requiring sustained high intracellular concentrations to competitively bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift to Event-Driven Antivirals

Traditional direct-acting antivirals (DAAs) rely heavily on occupancy-driven pharmacology, requiring sustained high intracellular concentrations to competitively block viral enzyme active sites. This mechanism inherently exerts selective pressure, leading to rapid viral escape mutations[1].

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary paradigm shift by utilizing an "event-driven" mechanism. DGY-08-097 is a pioneering, first-in-class antiviral PROTAC designed specifically to degrade the Hepatitis C Virus (HCV) NS3/4A protease[2]. By hijacking the host's innate ubiquitin-proteasome system (UPS), DGY-08-097 effectively eliminates the viral protein entirely, overcoming the resistance profiles that rendered parent inhibitors like telaprevir clinically obsolete[3].

Molecular Architecture & Design Rationale

As a heterobifunctional degrader, the efficacy of DGY-08-097 relies on the precise spatial geometry of three optimized domains[2]:

  • Target-Binding Ligand (Warhead) : Derived from telaprevir, a reversible-covalent peptidomimetic inhibitor of the HCV NS3/4A serine protease[4].

  • E3 Ligase Recruiter : A rationally designed, novel tricyclic imide moiety. Unlike standard immunomodulatory imide drugs (IMiDs) such as lenalidomide or pomalidomide, this specialized moiety exhibits superior binding affinity for the CRL4^CRBN E3 ubiquitin ligase complex[2]. Crucially, it prevents the off-target degradation of IMiD neo-substrates (e.g., transcription factors IKZF1 and IKZF3), ensuring high antiviral specificity[5].

  • Linker : A PEG-based linker bridges the two ligands, optimized to allow the necessary degrees of freedom to form a stable, productive ternary complex without inducing steric clashes[3].

Mechanism of Action: The Catalytic Degradation Cycle

DGY-08-097 does not merely inhibit NS3/4A; it orchestrates its destruction. The mechanism of action operates as a continuous catalytic cycle[6]:

  • Ternary Complex Formation : DGY-08-097 simultaneously binds the active site of HCV NS3/4A and the CRBN receptor of the CRL4^CRBN E3 ligase complex, acting as a molecular bridge[6].

  • Polyubiquitination : The spatial proximity induced by the ternary complex allows the E2 conjugating enzyme to transfer ubiquitin molecules onto accessible lysine residues on the surface of NS3/4A[6].

  • Proteasomal Degradation : The polyubiquitinated NS3/4A is recognized and subsequently degraded into peptide fragments by the host's 26S proteasome[4].

  • Catalytic Recycling : Because DGY-08-097 is not consumed during the ubiquitination process, a single PROTAC molecule is released to sequentially direct the degradation of multiple viral proteins, achieving high efficacy at sub-stoichiometric concentrations[4].

MoA DGY DGY-08-097 (PROTAC) Ternary Ternary Complex DGY->Ternary Binds NS3 HCV NS3/4A (Target) NS3->Ternary Recruits CRBN CRL4^CRBN (E3 Ligase) CRBN->Ternary Recruits Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Ub->Proteasome Target Recognition Proteasome->NS3 Catalytic Recycling

DGY-08-097 Mechanism of Action: Ternary complex formation and event-driven degradation.

Overcoming Viral Resistance: A Structural Perspective

The fundamental advantage of DGY-08-097 is its ability to bypass resistance mutations. Telaprevir was withdrawn from clinical use due to the rapid emergence of active-site mutations (e.g., V55A, A156S, V1055A) that disrupt drug binding[3].

DGY-08-097 retains potent antiviral activity against these variants. By recruiting the E3 ligase to surface epitopes distant from the catalytic pocket, the PROTAC imposes a significantly higher genetic barrier to resistance[3]. Escape mutations would need to simultaneously abolish E3 ligase recruitment while preserving NS3/4A structural stability and enzymatic function—a highly improbable evolutionary leap[3].

Quantitative Pharmacological Profile
ParameterValuePharmacological Significance
Biochemical IC50 (NS3/4A)247 nMRetains strong target binding affinity comparable to parent DAAs[4].
Degradation DC50 (4h)50 nMHighly potent event-driven degradation at low intracellular concentrations[4].
Cellular EC50 (Infection Model)748 nMValidates the translation of targeted degradation to phenotypic antiviral efficacy[1].
Mutant IC50 (V55A)508 nMSuccessfully overcomes resistance to standard direct-acting antivirals[4].
Mutant IC50 (A156S)1561 nMMaintains efficacy against severe telaprevir-resistant viral strains[4].

Methodology & Protocol Validation

As application scientists, we must rigorously validate both the efficacy and the causal mechanism of novel degraders. The following self-validating protocols establish CRBN-dependence and target selectivity.

Protocol 1: Degradation Kinetics & Hook Effect Profiling

To determine the degradation concentration 50% (DC50) and assess the "hook effect" (where excess PROTAC forms non-productive binary complexes, inhibiting degradation)[5]:

  • Cell Preparation : Seed HEK293T cells transiently expressing HCV NS3/4A in 6-well plates and incubate overnight at 37°C.

  • Compound Treatment : Treat cells with a 10-point titration of DGY-08-097 (ranging from 1 nM to 10 µM) for exactly 4 hours. Causality Note: The 4-hour timepoint is critical. It ensures primary degradation kinetics are measured before secondary transcriptional compensation occurs.

  • Lysis & Extraction : Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to halt all enzymatic activity.

  • Immunoblotting & Validation : Quantify NS3/4A levels via Western blot. Normalize signals to a GAPDH loading control. A biphasic dose-response curve (U-shaped degradation profile) validates the PROTAC mechanism, yielding a DC50 of 50 nM[5].

Protocol 2: Global Proteomic Selectivity Profiling

To prove that DGY-08-097 selectively degrades NS3/4A without off-target toxicity, we employ unbiased quantitative Tandem Mass Tag (TMT) proteomics[5].

  • Control Design (Critical Step) : Treat paired cell cultures with either active DGY-08-097 or a methylated control (DGY-08-097-BUMP)[5]. Causality Note: Methylation of the glutarimide moiety abolishes CRBN binding. This self-validating control isolates degradation strictly to the PROTAC mechanism, ruling out occupancy-driven instability.

  • Sample Digestion : Extract proteins and perform tryptic digestion to generate peptide fragments.

  • TMT Labeling : Label the resulting peptides with distinct TMT isobaric tags for multiplexed quantification.

  • LC-MS/MS Acquisition : Pool the labeled peptides, fractionate, and analyze via high-resolution liquid chromatography-tandem mass spectrometry.

  • Bioinformatic Analysis : Quantify relative protein abundances. In a properly executed assay, NS3/4A will be the only significantly depleted protein among the >8,000 proteins quantified in the active treatment group compared to the methylated control[4].

Workflow Step1 1. Cell Treatment (Active vs Methylated) Step2 2. Protein Extraction & Tryptic Digestion Step1->Step2 Step3 3. TMT Isobaric Labeling Step2->Step3 Step4 4. LC-MS/MS Acquisition Step3->Step4 Step5 5. Bioinformatic Target Validation Step4->Step5

Quantitative proteomics workflow for validating DGY-08-097 target selectivity.

References

  • ScienceOpen : Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality. 1

  • PubMed Central (NIH) : Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations. 2

  • Q-FASTR (Harvard) : Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations. 5

  • Semantic Scholar : Recent Progress in Structures and Functions of Hepatitis C Virus NS3/4A Proteins. 3

  • Encyclopedia.pub : Emerging Proteolysis-Targeting Strategies in Antimicrobial Drug Discovery. 6

  • Taylor & Francis : Proteolysis Targeting Chimeras in Antiviral Research. 4

Sources

Exploratory

Targeted Degradation of Viral Machinery: A Technical Whitepaper on DGY-08-097

As a Senior Application Scientist navigating the frontier of antiviral therapeutics, I approach drug development not merely as a binding problem, but as a systems engineering challenge. For decades, the antiviral field h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the frontier of antiviral therapeutics, I approach drug development not merely as a binding problem, but as a systems engineering challenge. For decades, the antiviral field has relied on "occupancy-driven" pharmacology—small molecules that must continuously occupy a viral enzyme's active site to inhibit its function. This paradigm is inherently vulnerable to viral mutations.

DGY-08-097 represents a radical departure from this classical approach. It is a first-in-class antiviral Proteolysis Targeting Chimera (PROTAC) designed to hijack the host's ubiquitin-proteasome system to selectively degrade the Hepatitis C Virus (HCV) NS3/4A protease[1].

This whitepaper deconstructs the molecular architecture, mechanism of action, and experimental validation of DGY-08-097, providing a comprehensive guide for researchers and drug development professionals.

Molecular Architecture & Rational Design

DGY-08-097 is a heterobifunctional molecule engineered to bridge a viral target and a host E3 ligase[2]. The causality behind its structural design is rooted in precise crystallographic data and the need to avoid off-target toxicity.

  • The Warhead (Target Ligand): The foundation of DGY-08-097 is Telaprevir , a reversible covalent inhibitor of the HCV NS3/4A protease[3]. The selection of the solvent-exposed pyrazine ring on telaprevir as the linker attachment point was not arbitrary; crystallographic data (PDB: 3SV6) confirmed this vector points outward toward the solvent, preventing steric hindrance within the NS3/4A active site[4].

  • The Linker: A flexible PEG linker is utilized to span the distance between the viral protease and the E3 ligase, allowing for the rotational freedom necessary to form a productive ternary complex[1].

  • The E3 Ligase Recruiter: Early PROTACs relied heavily on immunomodulatory imide drugs (IMiDs) like lenalidomide or pomalidomide. However, these IMiDs inherently degrade neo-substrates like IKZF1 and IKZF3, leading to unwanted immunomodulatory effects[5]. By engineering a novel tricyclic imide moiety , DGY-08-097 achieves superior affinity for Cereblon (CRBN) while completely abrogating this off-target neo-substrate degradation, ensuring a clean pharmacological profile[4].

DGY_Design Warhead Target Ligand (Warhead) Telaprevir Binds HCV NS3/4A Active Site Linker PEG Linker Attached via solvent-exposed pyrazine ring Warhead->Linker PROTAC DGY-08-097 Bivalent Antiviral PROTAC Warhead->PROTAC CRBN E3 Ligase Recruiter Novel Tricyclic Imide High CRBN Affinity, No IKZF1/3 Degradation Linker->CRBN CRBN->PROTAC

Fig 1. Modular chemical architecture of the DGY-08-097 PROTAC.

Mechanism of Action: The Ternary Complex

DGY-08-097 operates via an "event-driven" mechanism. Rather than simply blocking the NS3/4A active site, the PROTAC acts as a molecular matchmaker.

It simultaneously binds the HCV NS3/4A protease and the CRL4-CRBN E3 ubiquitin ligase, forcing them into unnatural proximity[6]. This ternary complex formation facilitates the transfer of ubiquitin molecules onto lysine residues of the NS3/4A protease[6]. Once polyubiquitinated, the viral protease is recognized and shredded by the host's 26S proteasome. Because the PROTAC is released intact after the target is degraded, a single molecule of DGY-08-097 can act catalytically to destroy multiple copies of the viral enzyme.

(Note: At highly elevated concentrations, researchers must account for the "hook effect," where independent engagement of NS3 and CRBN by separate degrader molecules prevents the formation of the productive trimeric complex, reducing degradation efficiency[5].)

DGY_Mechanism DGY DGY-08-097 NS3 HCV NS3/4A Viral Protease DGY->NS3 Warhead CRBN CRL4-CRBN E3 Ubiquitin Ligase DGY->CRBN Imide Ternary Ternary Complex NS3/4A : PROTAC : CRBN NS3->Ternary CRBN->Ternary Ub Polyubiquitination of NS3/4A Ternary->Ub Ubiquitin transfer Proteasome 26S Proteasome Degradation of NS3/4A Ub->Proteasome Target clearance

Fig 2. Mechanism of action: Ternary complex formation and proteasomal degradation.

The Paradigm Shift: Overcoming Viral Resistance

The most profound scientific advantage of DGY-08-097 is its ability to overcome viral resistance. Traditional inhibitors require sustained, high-affinity binding to maintain efficacy. When HCV develops mutations in the NS3 active site (such as the V55A or A156S variants), the binding affinity of telaprevir drops, rendering the drug useless[1].

Because DGY-08-097 relies on target degradation rather than target inhibition, it is far more forgiving of binding kinetics. Even if a viral mutation reduces the PROTAC's binding affinity, transient or sub-optimal binding is often still sufficient to induce ternary complex formation and trigger irreversible ubiquitination[2]. Consequently, DGY-08-097 retains potent antiviral activity against telaprevir-resistant HCV strains, establishing a new framework for designing high-barrier-to-resistance antivirals[4].

Quantitative Profiling

The following table synthesizes the core pharmacological metrics that validate DGY-08-097's efficacy:

ParameterValuePharmacological Significance
Target Protein HCV NS3/4AEssential viral protease required for Hepatitis C replication[3].
DC50 (Degradation) 50 nM (at 4h)Demonstrates highly potent, rapid clearance of the viral machinery[7].
EC50 (Cellular Efficacy) ~748 nMValidates that target degradation translates to effective viral inhibition in cellular models[3].
E3 Ligase Recruited CRL4-CRBNHijacks the host's ubiquitin-proteasome system to eliminate the viral target[6].
Resistance Profile Active against V55A / A156SOvercomes mutations that render traditional inhibitors (like telaprevir) ineffective[4].

Experimental Methodologies & Self-Validating Protocols

Trustworthiness in PROTAC development relies on self-validating experimental systems. As application scientists, we must prove that viral inhibition is caused by degradation (not just enzymatic inhibition) and that the degradation is selective.

Protocol 1: Quantitative MS-Based Proteomics for Target Selectivity

Objective: To establish the proteome-wide selectivity of DGY-08-097 and confirm CRBN-dependent degradation. Causality & Design: To build a self-validating system, we utilize DGY-08-097-BUMP , a methylated analog of the degrader[5]. Methylation of the glutarimide ring sterically occludes CRBN binding[6]. If a protein is depleted by DGY-08-097 but unaffected by the BUMP analog, we definitively prove the degradation is CRBN-dependent and not a cytotoxic artifact.

  • Cellular Treatment: Culture Huh7.5 cells expressing HCV NS3. Treat parallel cohorts with DMSO (vehicle), 1 µM DGY-08-097, or 1 µM DGY-08-097-BUMP for 4 hours.

  • Lysis & Digestion: Lyse cells in a denaturing buffer (e.g., 8M urea). Reduce, alkylate, and digest the proteome into peptides using sequencing-grade trypsin.

  • TMT Labeling: Label the resulting peptides with Tandem Mass Tags (TMT) to allow for multiplexed, relative quantification across the different treatment conditions within a single MS run.

  • LC-MS/MS Analysis: Fractionate the labeled peptides and analyze them via high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Bioinformatic Validation: Filter the dataset for proteins showing statistically significant depletion (log2 fold change < -1, p < 0.05) exclusively in the active DGY-08-097 cohort compared to both DMSO and BUMP controls.

Protocol 2: CRBN-Dependency Validation via CRISPR-Cas9 Knockout

Objective: To isolate the degradation mechanism from the baseline enzymatic inhibition mechanism. Causality & Design: Because DGY-08-097 contains telaprevir, it retains some baseline enzymatic inhibitory activity. To prove that its superior efficacy and resistance-busting properties come specifically from E3-mediated degradation, we must remove the E3 ligase from the host cell[6].

  • Cell Line Engineering: Utilize CRISPR-Cas9 to generate a stable CRBN knockout (CRBN-/-) in the Huh7.5 cell line[6].

  • Viral Infection: Infect both wild-type (WT) and CRBN-/- Huh7.5 cells with the Hepatitis C Virus.

  • Compound Administration: Treat both cell lines with a dose-response gradient of DGY-08-097 and the parent drug, telaprevir.

  • Quantification: Harvest cells at 24 and 48 hours. Assess NS3 protein abundance via Western blot and quantify viral RNA replication via RT-qPCR.

  • Data Interpretation: A successful validation will show that DGY-08-097 potently degrades NS3 and inhibits replication in WT cells, but its efficacy drops significantly in CRBN-/- cells, confirming the degradation-driven mechanism[6].

References

  • [5] Harvard Q-FASTR: Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations. Harvard Medical School. URL: [Link]

  • [3] Newly Emerging Antiviral Strategies. Encyclopedia MDPI. URL: [Link]

  • [1] Targeted Protein Degradation for Infectious Diseases: from Basic Biology to Drug Discovery. ACS Bio & Med Chem Au (via PMC). URL: [Link]

  • [2] Targeting Protein Tyrosine Phosphatases via PROteolysis-TArgeting Chimeras (PROTACs): Current Developments and Prospects. MDPI. URL: [Link]

  • [6] Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality. ScienceOpen. URL: [Link]

  • [4] Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations. Nature Communications (via PMC). URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Structure and Chemical Properties of DGY-08-097

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of DGY-08-097, a novel antiviral compound. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of DGY-08-097, a novel antiviral compound. As a potent and specific degrader of the Hepatitis C Virus (HCV) NS3/4A protease, DGY-08-097 represents a significant advancement in the field of targeted protein degradation and antiviral therapy. This document is intended to serve as a technical resource for researchers and drug development professionals interested in the application of PROTAC (Proteolysis-Targeting Chimera) technology to combat viral diseases.

Introduction: A New Paradigm in Antiviral Strategy

DGY-08-097 is a bivalent small molecule, also known as a PROTAC, designed to selectively eliminate the HCV NS3/4A protease, an enzyme crucial for viral replication.[1][2] Unlike traditional enzyme inhibitors that merely block the active site, DGY-08-097 hijacks the cell's own protein disposal machinery to induce the degradation of its target.[3] This catalytic mechanism of action offers several potential advantages, including the ability to overcome drug resistance mutations that render conventional inhibitors ineffective.[1][4]

Molecular Architecture and Chemical Identity

DGY-08-097 is a sophisticated molecular entity composed of three key components, each with a distinct function. This tripartite structure is the hallmark of PROTAC technology.

  • Target-Binding Ligand: The molecule incorporates telaprevir, a known reversible-covalent inhibitor of the HCV NS3/4A protease.[1][5] This "warhead" is responsible for recognizing and binding to the viral protease with high affinity.

  • E3 Ligase-Recruiting Moiety: DGY-08-097 features a novel tricyclic imide moiety that specifically binds to the E3 ubiquitin ligase Cereblon (CRBN).[1][6] This component acts as a molecular "hitch" to the cellular degradation machinery.

  • Linker: A flexible polyethylene glycol (PEG3) linker connects the telaprevir and the CRBN-binding moieties.[5] The length and composition of the linker are critical for enabling the formation of a stable ternary complex between the target protein and the E3 ligase.[3]

The rational design of DGY-08-097 was informed by the co-crystal structure of telaprevir bound to the HCV NS3/4A protease, which revealed a solvent-exposed pyrazine ring suitable for linker attachment.[1]

Chemical Structure

DGY_08_097_Structure cluster_Telaprevir Telaprevir Moiety (HCV NS3/4A Protease Binder) cluster_Linker PEG3 Linker cluster_CRBN_Ligand Tricyclic Imide Moiety (CRBN E3 Ligase Binder) Telaprevir Telaprevir Core Structure Linker -(CH2CH2O)3- Telaprevir->Linker Pyrazine Ring Attachment CRBN_Ligand Novel Tricyclic Imide Structure Linker->CRBN_Ligand

Caption: Conceptual diagram of the DGY-08-097 molecular architecture.

Physicochemical Properties

A summary of the key chemical identifiers and properties of DGY-08-097 is provided in the table below. While comprehensive data on properties such as aqueous solubility, stability across different pH and temperature ranges, and pKa are not extensively available in the public domain, the provided information is crucial for analytical and formulation studies.

PropertyValue
IUPAC Name N2-((S)-1-Cyclohexyl-2-(((S)-1-((1S,3aR,6aS)-1-(((S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl)carbamoyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethyl)-N5-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)ethoxy)ethoxy)ethyl)pyrazine-2,5-dicarboxamide
Chemical Formula C₆₀H₇₆N₁₀O₁₄
Exact Mass 1160.5542
Molecular Weight 1161.32

Data sourced from MedKoo Biosciences.

Mechanism of Action: Targeted Protein Degradation

DGY-08-097 operates through a catalytic mechanism that leads to the ubiquitination and subsequent proteasomal degradation of the HCV NS3/4A protease. This process can be broken down into the following key steps:

  • Ternary Complex Formation: DGY-08-097 first binds to both the HCV NS3/4A protease (via its telaprevir moiety) and the CRBN E3 ubiquitin ligase (via its tricyclic imide moiety), bringing them into close proximity to form a ternary complex.

  • Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the NS3/4A protease.

  • Proteasomal Degradation: The poly-ubiquitinated protease is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

  • Catalytic Cycle: After inducing degradation, DGY-08-097 is released and can engage another target protein and E3 ligase, thus acting catalytically to eliminate multiple copies of the viral protease.

PROTAC_Mechanism DGY08097 DGY-08-097 TernaryComplex Ternary Complex (NS3/4A-DGY08097-CRBN) DGY08097->TernaryComplex NS34A HCV NS3/4A Protease NS34A->TernaryComplex CRBN CRBN E3 Ligase CRBN->TernaryComplex Ubiquitination Poly-ubiquitination of NS3/4A TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of NS3/4A Proteasome->Degradation Recycle DGY-08-097 Recycled Degradation->Recycle Recycle->TernaryComplex New Cycle

Caption: The catalytic cycle of DGY-08-097-mediated protein degradation.

Biological Activity and Efficacy

DGY-08-097 has demonstrated potent and specific activity against the HCV NS3/4A protease in cellular assays.

Protease Inhibition and Degradation

DGY-08-097 not only degrades the NS3/4A protease but also retains the inhibitory activity of its parent molecule, telaprevir.[6] Its efficacy in inducing protein degradation is quantified by its DC₅₀ value, which is the concentration required to degrade 50% of the target protein.

ParameterValueReference
IC₅₀ (Protease Inhibition) 247 nM[6]
DC₅₀ (Protein Degradation) 50 nM (at 4 hours)[1][6]
Overcoming Drug Resistance

A key advantage of DGY-08-097 is its ability to maintain activity against HCV variants that have developed resistance to traditional protease inhibitors.[1] By inducing the degradation of the entire protease, DGY-08-097 can overcome mutations in the active site that would otherwise prevent inhibitor binding. This suggests that PROTAC-based antivirals could provide a durable therapeutic strategy against rapidly evolving viruses.[4]

Experimental Protocols

The following are generalized protocols for assessing the key biological activities of DGY-08-097. These should be adapted and optimized for specific experimental conditions.

In Vitro HCV NS3/4A Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease.

Materials:

  • Recombinant HCV NS3/4A protease

  • Fluorogenic peptide substrate (e.g., a FRET-based substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 0.01% Triton X-100)

  • DGY-08-097 (or other test compounds) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of DGY-08-097 in assay buffer.

  • Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of the microplate.

  • Add the HCV NS3/4A protease to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., every minute for 60 minutes).

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.

  • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular DC₅₀ Determination using Western Blot

This protocol determines the concentration of DGY-08-097 required to degrade 50% of the target protein in a cellular context.

Materials:

  • Hepatocellular carcinoma cell line (e.g., Huh-7) stably expressing HCV NS3/4A or a subgenomic replicon.

  • Cell culture medium and reagents.

  • DGY-08-097 dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents.

  • Primary antibodies against HCV NS3 and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of DGY-08-097 (and a DMSO vehicle control) for a specific duration (e.g., 4, 8, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies for HCV NS3 and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for NS3 and the loading control for each sample.

    • Normalize the NS3 band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining NS3 protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the DGY-08-097 concentration and fit the data to a dose-response curve to determine the DC₅₀ value.

Synthesis of DGY-08-097

A detailed, step-by-step synthesis protocol for DGY-08-097 is not publicly available, likely due to its proprietary nature. However, the synthesis would logically involve the following key steps:

  • Synthesis of the Novel Tricyclic Imide CRBN Ligand: This would likely be a multi-step organic synthesis process to construct the unique tricyclic ring system.

  • Functionalization of the Linker: The PEG3 linker would need to be functionalized at both ends to allow for conjugation to the telaprevir and CRBN-binding moieties.

  • Derivatization of Telaprevir: The pyrazine ring of telaprevir would be modified to introduce a reactive group for linker attachment.

  • Conjugation: The three components would be coupled together using standard bioconjugation chemistry, followed by purification and characterization of the final DGY-08-097 molecule.

Future Perspectives

DGY-08-097 serves as a compelling proof-of-concept for the application of targeted protein degradation in antiviral therapy. Future research in this area may focus on:

  • Broadening the Antiviral Spectrum: Applying the PROTAC approach to target other viral proteins from a range of viruses.

  • Improving Drug-like Properties: Optimizing the physicochemical properties of PROTACs to enhance their oral bioavailability and in vivo stability.

  • Exploring Different E3 Ligases: Utilizing other E3 ligases to potentially achieve tissue-specific targeting or overcome resistance mechanisms related to CRBN.

Conclusion

DGY-08-097 is a pioneering antiviral PROTAC that effectively induces the degradation of the HCV NS3/4A protease. Its unique mechanism of action, potent activity, and ability to overcome drug resistance highlight the immense potential of targeted protein degradation as a transformative strategy in the development of novel antiviral therapeutics. This technical guide provides a foundational understanding of DGY-08-097 for researchers and drug developers seeking to explore and advance this exciting field.

References

  • de Wispelaere, M., Du, G., Donovan, K. A., et al. (2019). Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations. Nature Communications, 10(1), 3468. [Link]

  • Innovative Strategies for the Targeted Degradation of Viral Proteins: Paving the Way for Next-Generation Therapeutics. (2025). Pharmaceuticals.
  • Design and biochemical characterization of the NS3-targeting degraders... - ResearchGate. [Link]

  • PROTACs in Antivirals: Current Advancements and Future Perspectives. (2025). MDPI. [Link]

  • Recent Advances in PROTAC-Based Antiviral Strategies. (2023). MDPI. [Link]

  • Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations. (2019). PubMed. [Link]

  • Antiviral PROTACs: Opportunity borne with challenge. (2022). PMC. [Link]

  • Recent Progress in Structures and Functions of Hepatitis C Virus NS3/4A Proteins. (2024). PMC. [Link]

Sources

Exploratory

Engineering Viral Clearance: A Technical Whitepaper on DGY-08-097 and CRBN-Mediated Degradation of HCV NS3/4A

Executive Summary: The Paradigm Shift in Antiviral Therapeutics Historically, antiviral pharmacology has relied on occupancy-driven inhibitors—small molecules that must maintain continuous stoichiometric binding to a vir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Paradigm Shift in Antiviral Therapeutics

Historically, antiviral pharmacology has relied on occupancy-driven inhibitors—small molecules that must maintain continuous stoichiometric binding to a viral enzyme's active site to exert a therapeutic effect. However, this approach is highly vulnerable to viral mutagenesis; a single point mutation in the target's active site can ablate drug affinity and drive clinical resistance.

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) introduces an event-driven paradigm. By hijacking the host's ubiquitin-proteasome system (UPS), PROTACs act catalytically to destroy the viral protein entirely. DGY-08-097 represents a first-in-class antiviral PROTAC engineered to degrade the Hepatitis C Virus (HCV) NS3/4A protease[1]. As application scientists, analyzing the structural and mechanistic logic behind DGY-08-097 provides a definitive blueprint for designing next-generation, resistance-proof antiviral degraders.

Mechanistic Rationale & Structural Engineering

The design of a PROTAC is an exercise in precise spatial geometry and binding kinetics. DGY-08-097 is a heterobifunctional molecule synthesized by linking a viral target-binding warhead to an E3 ligase-recruiting ligand. Every structural choice in DGY-08-097 is driven by specific mechanistic causality.

The Warhead: Repurposing Telaprevir

The target protein of interest (POI) is the HCV NS3/4A serine protease, an enzyme essential for viral polyprotein cleavage and replication[2]. The warhead used is derived from telaprevir , a reversible-covalent inhibitor of NS3/4A.

  • The Causality of the Exit Vector: Crystallographic analysis of telaprevir bound to NS3/4A (PDB: 3SV6) reveals that its pyrazine ring is highly solvent-exposed[1]. Derivatizing this specific ring with a polyethylene glycol (PEG) linker ensures that the PROTAC can extend toward the E3 ligase without sterically clashing with the viral protease's active site[3].

The E3 Ligase Ligand: A Novel Tricyclic Imide

Most conventional PROTACs utilize immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, or pomalidomide to recruit the Cereblon (CRBN) substrate receptor of the CRL4^CRBN E3 ubiquitin ligase complex[4].

  • The Causality of the Ligand Choice: Standard IMiDs are notorious for inducing the off-target degradation of neo-substrates, specifically the transcription factors IKZF1 and IKZF3. To engineer a highly selective antiviral, DGY-08-097 utilizes a novel tricyclic imide moiety . This specific structural modification drastically increases the binding affinity for CRBN while completely ablating the unwanted degradation of IKZF1/3, ensuring the drug's safety profile is restricted solely to the viral target[1].

MOA PROTAC DGY-08-097 (PROTAC Degrader) Ternary Ternary Complex Formation PROTAC->Ternary Recruits NS3 HCV NS3/4A (Viral Protease) NS3->Ternary Binds CRBN CRL4^CRBN (E3 Ubiquitin Ligase) CRBN->Ternary Binds Ub Polyubiquitination (Event-Driven) Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Caption: Mechanism of DGY-08-097 mediating HCV NS3/4A degradation via CRL4-CRBN recruitment.

Quantitative Profiling & Data Presentation

To evaluate the efficacy of DGY-08-097, we must look at its degradation kinetics and antiviral potency compared to standard inhibitors and negative controls. The data below synthesizes its core biochemical parameters[1][5].

CompoundPrimary FunctionTargetDC₅₀ (4 hours)EC₅₀ (Cellular Infection)Off-Target IKZF1/3 Degradation
Telaprevir Enzymatic InhibitionHCV NS3/4AN/A (Does not degrade)~300 nMNone
DGY-08-097 PROTAC DegraderHCV NS3/4A50 nM 748 nM None (Highly Selective)
DGY-08-097-BUMP Negative ControlNone (Fails to bind CRBN)>10,000 nM>10,000 nMNone

Experimental Protocols: Building a Self-Validating System

In targeted protein degradation, simply observing the loss of a target protein via Western blot is scientifically insufficient. The loss could be due to transcriptional downregulation, cytotoxicity, or off-target cleavage. Therefore, any robust PROTAC validation protocol must be a self-validating system that proves causality at every mechanistic step.

Step-by-Step Methodology for Validating DGY-08-097

Phase 1: Concentration-Dependent Profiling and the "Hook Effect"

  • Cell Plating: Seed Huh7.5 cells (highly permissive to HCV) in 6-well plates and infect with HCV reporter viruses.

  • Dosing: Treat cells with a logarithmic titration of DGY-08-097 (from 1 nM to 10 µM) for 4 to 24 hours.

  • Causality Check (The Hook Effect): In PROTAC pharmacology, higher concentrations do not always equal higher degradation. At excessively high concentrations, the PROTAC saturates both the POI and the E3 ligase independently, forming inactive binary complexes rather than the required trimeric complex. Observing this "hook effect" (where degradation decreases at the highest doses) is the first definitive proof that the molecule is acting as a proximity-inducing PROTAC rather than a direct toxin[1].

Phase 2: Mechanistic Rescue (The Self-Validation Matrix) To prove that DGY-08-097 degrades NS3/4A specifically through the CRBN-ubiquitin-proteasome axis, perform parallel rescue experiments:

  • Proteasome Inhibition: Pre-treat a cohort of cells with MG132 (a 26S proteasome inhibitor) prior to DGY-08-097 exposure. Causality: If NS3/4A levels are rescued (stabilized), it proves the degradation is strictly proteasome-dependent.

  • Neddylation Inhibition: Pre-treat a cohort with MLN4924 (an inhibitor of the NEDD8-activating enzyme). Causality: CRL4^CRBN requires neddylation to be active. Rescuing the target with MLN4924 proves the dependency on Cullin-RING ligase activity.

  • Ligand Ablation (The BUMP Control): Treat a cohort with DGY-08-097-BUMP . This analog features a methylated glutarimide ring that sterically clashes with the tri-tryptophan pocket of CRBN, ablating binding[1]. Causality: Failure of the BUMP control to degrade NS3/4A proves that direct CRBN engagement is the absolute requirement for target clearance.

  • Genetic Knockout: Utilize CRISPR-Cas9 engineered CRBN-/- Huh7.5 cells[5]. Causality: DGY-08-097 will fail to degrade NS3/4A in these cells, providing definitive genetic validation of the E3 ligase dependency.

Workflow Treat 1. Dose Cells (DGY-08-097) Assay 3. Immunoblotting & Viability Assay Treat->Assay Control1 2a. Negative Control (DGY-08-097-BUMP) Control1->Assay Control2 2b. Mechanistic Rescue (+ MG132 / MLN4924) Control2->Assay Validate 4. Confirm CRBN-dependent Proteasomal Degradation Assay->Validate

Caption: Self-validating experimental workflow for verifying PROTAC-mediated target degradation.

Overcoming Viral Resistance

The most profound clinical implication of DGY-08-097 is its ability to overcome viral resistance. Traditional inhibitors like telaprevir are highly susceptible to active-site mutations (e.g., the A156T mutation in HCV NS3). Because these mutations lower the binding affinity of the drug, the inhibitor can no longer maintain the continuous occupancy required to block enzymatic function.

However, PROTACs operate catalytically. Even if a viral mutation reduces the binding affinity of the telaprevir warhead, the PROTAC only requires transient, sub-stoichiometric engagement to bring CRBN into proximity with NS3/4A. Once polyubiquitination occurs, the PROTAC is released to catalyze another reaction. Consequently, DGY-08-097 retains potent antiviral activity against viral variants that are completely resistant to traditional enzymatic inhibitors[1]. This establishes targeted protein degradation as a superior paradigm for future antiviral drug development.

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Foundational

Architecting Antiviral PROTACs: The Mechanistic Role of Telaprevir in the DGY-08-097 Conjugate

Introduction: The Paradigm Shift in Antiviral Therapeutics Targeted protein degradation (TPD) via Proteolysis-Targeting Chimeras (PROTACs) has revolutionized oncology and is now establishing a paradigm shift in antiviral...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Paradigm Shift in Antiviral Therapeutics

Targeted protein degradation (TPD) via Proteolysis-Targeting Chimeras (PROTACs) has revolutionized oncology and is now establishing a paradigm shift in antiviral drug development[1]. Traditional small-molecule antivirals operate via occupancy-driven pharmacology, requiring sustained, high-affinity binding to inhibit enzymatic function. This mechanism makes them highly vulnerable to viral resistance mutations that alter the binding pocket[2].

DGY-08-097 is a pioneering antiviral PROTAC that circumvents this vulnerability by hijacking the host's ubiquitin-proteasome system (UPS) to catalytically destroy the Hepatitis C Virus (HCV) NS3/4A protease[3]. By utilizing the clinical protease inhibitor telaprevir as its targeting warhead, DGY-08-097 demonstrates how the structural repurposing of existing drugs can overcome entrenched viral resistance[4].

Structural Architecture of DGY-08-097

The efficacy of DGY-08-097 relies on the precise spatial arrangement of its three core components: the viral targeting warhead, the chemical linker, and the E3 ligase recruiter[5].

The Telaprevir Warhead: Rationale and Anchoring

Telaprevir is a first-generation peptidomimetic protease inhibitor that binds to the HCV NS3/4A active site[3]. Its mechanism involves an electrophilic α -ketoamide group that forms a reversible-covalent hemiketal with the catalytic serine of the viral protease[2].

The causality behind selecting telaprevir as the PROTAC warhead lies in its crystallography. Analysis of the co-crystal structure of telaprevir bound to the NS3/4A complex (PDB: 3SV6) reveals that its pyrazine ring is highly solvent-exposed[6]. Derivatizing this specific pyrazine ring with a chemical linker allows the PROTAC to anchor into the protease active site without inducing steric clashes that would otherwise ablate target engagement.

Linker Topology and The Tricyclic Imide Recruiter

The linker connects the telaprevir warhead to a novel tricyclic imide moiety[6]. While early PROTACs frequently utilized immunomodulatory imide drugs (IMiDs) like lenalidomide or pomalidomide, DGY-08-097 employs a specialized tricyclic imide[4]. This design choice is critical for two reasons:

  • Superior Affinity: It exhibits a significantly higher binding affinity for the CRL4^CRBN E3 ubiquitin ligase[1].

  • Proteomic Selectivity: It does not induce the off-target degradation of IMiD neo-substrates (such as IKZF1 and IKZF3), ensuring that the degradation profile remains highly selective to the viral protease[6].

G NS3 HCV NS3/4A Protease (Target Protein) Telaprevir Telaprevir Warhead (Reversible Covalent Binder) NS3->Telaprevir Binding (Active Site) Ub Polyubiquitination NS3->Ub Ternary Complex Induces Transfer Linker Chemical Linker (Attached at Pyrazine Ring) Telaprevir->Linker CRBN_Lig Tricyclic Imide (CRBN Recruiter) Linker->CRBN_Lig CRBN CRL4^CRBN E3 Ligase (Ubiquitin Machinery) CRBN_Lig->CRBN Recruitment CRBN->Ub Ternary Complex Induces Transfer Proteasome 26S Proteasome (Target Degradation) Ub->Proteasome Event-Driven Catalysis

Ternary complex formation and degradation mechanism of the DGY-08-097 PROTAC.

Overcoming Enzymatic Resistance: The Event-Driven Advantage

Traditional occupancy-driven inhibitors like telaprevir are highly susceptible to resistance mutations (e.g., V55A, A156S) which alter the binding pocket and drastically reduce drug affinity[2][3].

DGY-08-097 circumvents this via an "event-driven" mechanism[1]. Because PROTACs act catalytically rather than stoichiometrically, even transient ternary complex formation (NS3/4A–PROTAC–CRBN) is sufficient to induce polyubiquitination and subsequent 26S proteasomal degradation of the target[5]. Consequently, DGY-08-097 bypasses the affinity loss caused by these mutations, retaining potent antiviral activity and successfully degrading telaprevir-resistant HCV variants[3].

Quantitative Pharmacodynamics

The following table summarizes the quantitative profiling of the DGY-08-097 conjugate, highlighting its potency and efficacy in cellular models.

ParameterValueMechanistic Context
Target Protein HCV NS3/4A ProteaseEssential viral enzyme for polyprotein cleavage and immune evasion[3].
Warhead Ligand TelaprevirForms a reversible-covalent hemiketal with the catalytic serine[3].
E3 Ligase Recruiter Tricyclic ImideHigh affinity for CRL4^CRBN; avoids IKZF1/3 neo-substrate degradation[6].
Degradation Potency (DC50) 50 nM (at 4h)Rapid, robust depletion of NS3 in cellular models[6][7].
Antiviral Efficacy (EC50) ~748 nMPotent inhibition of viral replication in infected cells[4].
Resistance Profile Active against V55A, A156SBypasses affinity loss via event-driven catalytic degradation[3].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the evaluation of DGY-08-097 requires a self-validating experimental workflow that definitively proves target degradation is both selective and mechanism-dependent.

Methodology: Validating DGY-08-097 Degradation and Selectivity

Step 1: Viral Infection in Permissive Models

  • Action: Seed Huh7.5 cells and infect with wild-type or telaprevir-resistant (V55A, A156S) HCV strains.

  • Causality: Huh7.5 cells harbor a mutation in the RIG-I pathway, rendering them highly permissive to HCV replication. This establishes a robust baseline of NS3/4A expression required for accurate degradation quantification.

Step 2: Compound Incubation and Monitoring the "Hook Effect"

  • Action: Treat cells with a concentration gradient of DGY-08-097 (e.g., 10 nM to 10 µM) for 4 hours. In parallel, treat a control cohort with DGY-08-097-BUMP[6].

  • Causality: The 4-hour window captures primary degradation kinetics before compensatory viral protein synthesis occurs. The concentration gradient is critical to monitor for the "hook effect"—a phenomenon where excessively high PROTAC concentrations lead to independent binary complexes (PROTAC-Target and PROTAC-Ligase) rather than the productive ternary complex, paradoxically reducing degradation efficiency[6]. DGY-08-097-BUMP features a methylated glutarimide ring that sterically clashes with CRBN, completely ablating E3 ligase recruitment. If DGY-08-097-BUMP fails to degrade NS3, it definitively proves the degradation is CRBN-dependent[6].

Step 3: Orthogonal Target Validation (Western Blotting)

  • Action: Lyse cells and perform Western blotting against HCV NS3 and a loading control (e.g., GAPDH).

  • Causality: Confirms the dose-dependent depletion of the target protein.

Step 4: Unbiased Global Proteomics (Selectivity Profiling)

  • Action: Perform quantitative mass-spectrometry-based proteomics on cell lysates[6].

  • Causality: PROTACs can sometimes degrade off-target proteins. Unbiased proteomics ensures that NS3 is the only significantly depleted protein, validating the high selectivity of the tricyclic imide recruiter[6].

Workflow A 1. Cell Culture & Infection (Huh7.5 cells + HCV wild-type/mutants) B 2. PROTAC Treatment (DGY-08-097 vs. DGY-08-097-BUMP) A->B C 3. Cell Lysis & Protein Extraction B->C F 5. Antiviral Efficacy (Infectious Virus Titration) B->F Parallel Assay D 4A. Target Validation (Western Blot for NS3/4A) C->D E 4B. Global Selectivity (Quantitative MS Proteomics) C->E

Experimental workflow for validating DGY-08-097 degradation and antiviral efficacy.

Conclusion

The DGY-08-097 conjugate represents a masterclass in rational drug design. By leveraging the solvent-exposed pyrazine ring of telaprevir and coupling it to a highly selective tricyclic imide CRBN recruiter, researchers have successfully engineered a molecule that not only inhibits but catalytically destroys the HCV NS3/4A protease. Most importantly, its event-driven pharmacology provides a robust blueprint for overcoming small-molecule resistance in viral pathogens.

References

  • Source: harvard.
  • Source: medkoo.
  • Targeting Protein Tyrosine Phosphatases via PROteolysis-TArgeting Chimeras (PROTACs)
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: encyclopedia.
  • Source: encyclopedia.

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Protocols & Analytical Methods

Method

Application Note: DGY-08-097 Protocol for HCV Cell Culture Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The development of antiviral therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The development of antiviral therapies is frequently hindered by the rapid emergence of resistance mutations, particularly in RNA viruses like the Hepatitis C Virus (HCV). Traditional occupancy-driven inhibitors, such as the NS3/4A protease inhibitor telaprevir, are highly susceptible to active-site mutations[1].

To circumvent this, targeted protein degradation (TPD) via PROteolysis-TArgeting Chimeras (PROTACs) offers a paradigm-shifting approach[2]. DGY-08-097 is an optimized, heterobifunctional PROTAC designed to degrade the HCV NS3/4A protease[1]. It is synthesized by conjugating telaprevir to a novel tricyclic imide moiety[3]. This specific E3 ligand recruits the CRL4^CRBN E3 ubiquitin ligase complex with high affinity while uniquely avoiding the off-target degradation of IMiD neo-substrates like IKZF1 and IKZF3[3]. Because DGY-08-097 operates catalytically to destroy the viral protein rather than merely inhibiting it, it retains potent antiviral efficacy even against viral variants that confer resistance to traditional enzymatic inhibitors[1].

G NS3 HCV NS3/4A (Viral Protease) Ternary Ternary Complex Formation NS3->Ternary PROTAC DGY-08-097 (PROTAC) PROTAC->Ternary CRBN CRL4-CRBN (E3 Ligase) CRBN->Ternary Ub Poly-Ubiquitination (K48-linked) Ternary->Ub Catalysis Proteasome 26S Proteasome Ub->Proteasome Recruitment Degradation NS3 Degradation & Viral Inhibition Proteasome->Degradation Cleavage

Fig 1. DGY-08-097 mediated degradation of HCV NS3/4A via the ubiquitin-proteasome system.

Quantitative Profile of DGY-08-097

To establish a baseline for your assays, the following table summarizes the validated pharmacokinetic and pharmacodynamic parameters of DGY-08-097 in cellular models[1][3].

ParameterValue / DescriptionScientific Significance
Target HCV NS3/4A ProteaseEssential viral enzyme for polyprotein cleavage and immune evasion.
Warhead Telaprevir derivativeProvides reversible-covalent binding to the NS3 active site.
E3 Ligase Recruited CRL4^CRBNRecruited via a highly specific tricyclic imide moiety.
DC50 (4 hours) ~50 nMDemonstrates rapid, potent, and catalytic target degradation.
Off-Target Profile Spares IKZF1 / IKZF3The tricyclic imide prevents the degradation of standard IMiD neo-substrates.
Resistance Profile Overcomes Telaprevir resistanceDegradation circumvents the virus's reliance on active-site conformational changes.

Experimental Workflow Overview

Workflow Seed Seed Huh-7.5 Cells (Highly Permissive) Infect HCVcc Infection (JFH-1/Jc1 Strain) Seed->Infect Treat DGY-08-097 Treatment (1 nM - 10 µM Titration) Infect->Treat Split Incubation Phase Treat->Split Assay1 4-8 Hours: Target Degradation Split->Assay1 Assay2 48-72 Hours: Antiviral Efficacy Split->Assay2 Read1 Immunoblotting / ICW (Quantify DC50) Assay1->Read1 Read2 RT-qPCR / Reporter Assay (Quantify EC50) Assay2->Read2

Fig 2. Experimental workflow for evaluating DGY-08-097 efficacy in HCVcc cell culture models.

Step-by-Step Protocol: HCV Cell Culture & PROTAC Evaluation

As a self-validating system, this protocol integrates strict mechanistic controls to prove that the observed antiviral effect is driven by proteasome-mediated degradation rather than simple enzymatic inhibition[1].

Phase 1: HCVcc Infection Model Setup

Causality Note: We utilize Huh-7.5 cells because they possess a mutation in the RIG-I pathway, rendering them highly permissive to HCV replication compared to standard Huh-7 lines.

  • Cell Seeding: Culture Huh-7.5 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids. Seed cells at 1×104 cells/well in a 96-well plate (for RT-qPCR/In-Cell Western) or 2×105 cells/well in a 6-well plate (for standard immunoblotting). Incubate overnight at 37°C, 5% CO2.

  • Viral Infection: Aspirate media and infect cells with cell culture-derived HCV (HCVcc), such as the JFH-1 or Jc1 strain, at a Multiplicity of Infection (MOI) of 0.1.

  • Incubation: Allow the infection to establish for 48 hours prior to compound treatment to ensure robust NS3/4A expression.

Phase 2: DGY-08-097 Treatment & Mechanistic Controls

Causality Note: PROTACs exhibit a "hook effect" (prozone effect) at high concentrations, where binary complexes outcompete ternary complexes, halting degradation. A broad titration curve is mandatory.

  • Compound Preparation: Prepare a 10 mM stock of DGY-08-097 in 100% DMSO.

  • Serial Dilution: Create a 10-point serial dilution ranging from 1 nM to 10 µM in culture media. Ensure the final DMSO concentration remains constant (typically 0.1%) across all wells.

  • Mechanistic Control Setup (Critical for E-E-A-T): To validate that DGY-08-097 acts via the CRL4^CRBN-proteasome axis, set up parallel wells with the following pre-treatments (2 hours prior to PROTAC addition):

    • + Epoxomicin (1 µM) or MG132 (10 µM): Proteasome inhibitors to rescue NS3 from degradation.

    • + MLN4924 (1 µM): A NEDD8-activating enzyme (NAE) inhibitor that blocks cullin-RING ligase activity, rescuing NS3.

    • + Free Telaprevir (10 µM): Competes for the NS3 active site, preventing PROTAC binding.

  • Treatment: Apply the DGY-08-097 dilutions and controls to the infected cells.

Phase 3: Target Degradation Quantification (DC50)

Causality Note: Degradation must be measured at an early time point (4–8 hours). Measuring at 48 hours confounds direct PROTAC-mediated degradation with a general loss of viral proteins due to the cessation of viral replication.

  • Lysis (4h post-treatment): Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Clarify lysates via centrifugation (14,000 x g, 15 min) and quantify protein using a BCA assay.

  • Immunoblotting: Run 15-20 µg of protein on an SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against HCV NS3 (target) and GAPDH or β -actin (loading control).

  • Analysis: Quantify band intensities using densitometry. Normalize NS3 levels to the loading control and plot against the log of DGY-08-097 concentration to calculate the DC50 (expected ~50 nM)[4].

Phase 4: Antiviral Efficacy & Resistance Profiling (EC50)
  • RNA Extraction (48-72h post-treatment): Lyse cells and extract total intracellular RNA using a standard silica-column kit.

  • RT-qPCR: Perform quantitative reverse transcription PCR using primers specific to the HCV 5' UTR. Normalize viral RNA copies against a host housekeeping gene (e.g., GAPDH mRNA).

  • Resistance Profiling: To demonstrate the superiority of DGY-08-097, run parallel infections using HCVcc harboring telaprevir-resistant mutations (e.g., V36M, R155K, or A156T). DGY-08-097 will maintain low nanomolar EC50 values against these strains, whereas free telaprevir will show a massive rightward shift in its dose-response curve[1].

Expert Insights & Troubleshooting

  • Solubility Limitations: Due to the high molecular weight typical of PROTACs, DGY-08-097 may precipitate in aqueous media at concentrations above 10 µM. Always visually inspect high-concentration wells under a microscope.

  • Interpreting the Hook Effect: If you observe NS3 degradation at 100 nM but a return of the NS3 band at 5 µM, this is not an assay failure; it is the biochemical hallmark of the PROTAC ternary complex dynamics.

  • Cytotoxicity: Always run a parallel cell viability assay (e.g., CellTiter-Glo) on uninfected Huh-7.5 cells treated with DGY-08-097 to ensure that reductions in viral RNA are not artifacts of compound toxicity.

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Application

How to use DGY-08-097 in a cellular infection assay

Application Note & Protocol: Evaluating the Antiviral Efficacy and Mechanism of the PROTAC Degrader DGY-08-097 in Cellular Infection Models Executive Summary The transition from traditional occupancy-driven enzyme inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Evaluating the Antiviral Efficacy and Mechanism of the PROTAC Degrader DGY-08-097 in Cellular Infection Models

Executive Summary

The transition from traditional occupancy-driven enzyme inhibitors to event-driven targeted protein degraders represents a paradigm shift in antiviral drug development. DGY-08-097 is a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to degrade the Hepatitis C Virus (HCV) NS3/4A protease[1]. By conjugating the reversible-covalent inhibitor telaprevir to a novel tricyclic imide moiety that recruits the CRL4^CRBN E3 ubiquitin ligase, DGY-08-097 not only halts viral replication but physically eliminates the viral protein[1].

This application note provides a comprehensive, self-validating methodological framework for researchers utilizing DGY-08-097 in cellular infection assays. It details the causality behind experimental design choices, ensuring that observed antiviral phenotypes are rigorously linked to CRBN-dependent degradation rather than off-target cytotoxicity or simple enzymatic inhibition.

Mechanism of Action & Rationale for Experimental Design

To establish a robust assay, one must understand the tripartite nature of PROTAC functionality. DGY-08-097 acts as a molecular bridge, forming a ternary complex between the HCV NS3/4A protease and the CRL4^CRBN E3 ligase[2]. This proximity induces polyubiquitination and subsequent degradation of NS3 by the 26S proteasome[2].

A critical advantage of this mechanism is its ability to overcome resistance. DGY-08-097 retains potent antiviral activity against HCV variants harboring mutations (e.g., V55A or A156S) that typically confer resistance to telaprevir[2].

MoA NS3 HCV NS3/4A (Target Protein) Ternary Ternary Complex Formation NS3->Ternary PROTAC DGY-08-097 (Bifunctional Degrader) PROTAC->Ternary CRBN CRL4^CRBN (E3 Ubiquitin Ligase) CRBN->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleared

Mechanism of Action: DGY-08-097 mediates HCV NS3 degradation via the CRL4^CRBN system.

The Self-Validating Assay Matrix

To definitively prove that the antiviral effect of DGY-08-097 is driven by degradation and not just enzymatic inhibition, your experimental design must include three "gold standard" mechanistic cross-validations[2]:

  • The Inactive Control (DGY-08-097-BUMP): This analog features a methylated glutarimide moiety, completely ablating its ability to bind CRBN[3]. If DGY-08-097-BUMP inhibits the virus but fails to degrade NS3, it proves the degradation is CRBN-dependent[3].

  • Genetic Knockout Models: Utilizing CRISPR-edited CRBN knockout (CRBN-/-) Huh7.5 cells[2]. DGY-08-097 should lose its degradative efficacy in these cells, reverting to the baseline inhibitory activity of telaprevir[2].

  • Pharmacological Rescue: Pre-treatment with proteasome inhibitors (e.g., MG-132) or competitive CRBN ligands (e.g., lenalidomide) should rescue NS3 protein levels[2].

Comprehensive Experimental Workflow

Workflow Seed 1. Seed Huh7.5 Cells (WT and CRBN-/-) Infect 2. HCVcc Infection (MOI = 0.1) Seed->Infect Treat 3. Compound Treatment (DGY-08-097 vs. BUMP vs. Telaprevir) Infect->Treat split Treat->split Readout1 Antiviral Efficacy (RT-qPCR / Focus-Forming Assay) split->Readout1 Readout2 Target Degradation (Western Blot / Proteomics) split->Readout2 Readout3 Cell Viability (ATP-based Assay) split->Readout3

Comprehensive workflow for evaluating DGY-08-097 in a cellular HCV infection model.

Protocol A: HCV Cellular Infection & Antiviral Efficacy Assay

Objective: Determine the half-maximal effective concentration (EC50) of DGY-08-097 in a live virus model.

  • Cell Preparation: Seed wild-type (WT) and CRBN-/- Huh7.5 cells in 96-well plates at a density of 1 × 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Viral Inoculation: Infect cells with cell-culture-derived HCV (HCVcc, e.g., Jc1 strain) at a Multiplicity of Infection (MOI) of 0.1. Incubate for 4–6 hours to allow viral entry.

  • Compound Preparation: Prepare a 10 mM stock of DGY-08-097, DGY-08-097-BUMP, and Telaprevir in 100% DMSO. Perform 3-fold serial dilutions to create a concentration range from 10 µM down to 1.5 nM.

  • Treatment: Remove the viral inoculum, wash cells once with PBS, and apply the compound dilutions in fresh media (final DMSO concentration ≤ 0.5%).

  • Incubation & Harvest: Incubate for 72 hours.

  • Readout (Efficacy & Viability):

    • Viability: Use a luminescence-based ATP detection assay (e.g., CellTiter-Glo) on a parallel mock-infected plate to ensure observed antiviral effects are not due to cytotoxicity.

    • Efficacy: Extract intracellular RNA and perform RT-qPCR targeting the HCV 5' UTR to quantify viral RNA replication.

Protocol B: Mechanistic Validation of NS3 Degradation

Objective: Confirm that DGY-08-097 induces rapid, proteasome-mediated degradation of NS3 (DC50).

  • Cell Seeding & Infection: Seed Huh7.5 cells in 6-well plates (3 × 10^5 cells/well). Infect with HCVcc (MOI = 0.5) and incubate for 48 hours to establish robust NS3 expression.

  • Pre-treatment (Optional Rescue): For mechanistic rescue wells, pre-treat cells with 10 µM MG-132 (proteasome inhibitor) or 10 µM lenalidomide (CRBN competitor) for 1 hour prior to PROTAC addition.

  • PROTAC Treatment: Treat cells with DGY-08-097 at varying concentrations (10 nM to 1 µM). Include DGY-08-097-BUMP as a negative control.

  • Short-Term Incubation: Incubate for 4 to 8 hours. Note: DGY-08-097 induces rapid degradation; prolonged incubation is not required to observe target depletion and may trigger secondary cellular adaptations.

  • Western Blotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-HCV NS3 antibodies. Use anti-GAPDH or anti-β-actin as a loading control.

Data Interpretation & Quantitative Benchmarks

When executed correctly, your assays should yield a distinct pharmacological profile. DGY-08-097 exhibits incredibly potent degradation kinetics, achieving a half-maximal degradation concentration (DC50) of approximately 50 nM within just 4 hours[3][4]. In cellular infection models, it demonstrates an EC50 of roughly 748 nM[2].

Table 1: Anticipated Pharmacological Profile of DGY-08-097 and Controls

CompoundMechanism of ActionTargetDC50 (Degradation)EC50 (Antiviral)CRBN Dependence
Telaprevir Reversible Covalent InhibitorHCV NS3/4AN/A (No degradation)~200 - 500 nMIndependent
DGY-08-097 PROTAC DegraderHCV NS3/4A~50 nM ~748 nM Highly Dependent
DGY-08-097-BUMP Inactive PROTAC ControlHCV NS3/4A> 10 µM (Inactive)> 10 µMN/A (Cannot bind)

Note: Data synthesized from established characterizations of DGY-08-097[2][3][4].

Troubleshooting: Navigating the "Hook Effect"

A critical phenomenon to monitor when utilizing DGY-08-097 in transient degradation assays is the "Hook Effect" [2].

  • The Observation: At very high concentrations of DGY-08-097 (typically >1 µM in transient expression systems), you may observe a paradoxical decrease in NS3 degradation[1].

  • The Causality: PROTACs rely on forming a ternary complex (Target : PROTAC : Ligase). At supersaturating concentrations, the PROTAC molecules independently saturate the binding sites on both the NS3 target and the CRBN ligase, forming binary complexes (Target:PROTAC and PROTAC:Ligase) rather than the required ternary complex[3]. This prevents ubiquitin transfer.

  • Assay Resolution: Interestingly, while the hook effect is prominent in transient NS3 degradation assays, it is frequently absent in live viral infection assays[1]. This discrepancy is likely due to differences in target protein abundance between transient overexpression and natural viral replication[1]. Actionable advice: Always perform a broad dose-response curve (logarithmic scale from nanomolar to micromolar) to accurately capture the DC50 before the hook effect manifests.

References

  • Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality. ScienceOpen. Available at: [Link]

  • Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations. PMC / NIH. Available at:[Link]

  • Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations. Q-FASTR / Harvard. Available at: [Link]

  • Emerging Proteolysis-Targeting Strategies in Antimicrobial Drug Discovery. Encyclopedia MDPI. Available at: [Link]

Sources

Method

Western blot protocol to confirm NS3/4A degradation by DGY-08-097

Application Note: Western Blot Validation of HCV NS3/4A Degradation by the PROTAC DGY-08-097 Introduction & Mechanistic Rationale Targeted protein degradation (TPD) has emerged as a transformative modality in antiviral d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Western Blot Validation of HCV NS3/4A Degradation by the PROTAC DGY-08-097

Introduction & Mechanistic Rationale

Targeted protein degradation (TPD) has emerged as a transformative modality in antiviral drug development, offering a mechanism to bypass the resistance mutations that plague traditional direct-acting antivirals (DAAs). DGY-08-097 is a pioneering Proteolysis-Targeting Chimera (PROTAC) engineered to degrade the Hepatitis C Virus (HCV) NS3/4A protease[1].

Unlike its parent compound, the reversible-covalent inhibitor telaprevir, DGY-08-097 is bifunctional. It conjugates the telaprevir warhead to a novel tricyclic imide moiety that recruits the CRL4^CRBN E3 ubiquitin ligase complex[2]. By forcing the spatial proximity of NS3/4A and the E3 ligase, DGY-08-097 catalyzes the polyubiquitination and subsequent 26S proteasomal degradation of the viral protease[1]. Crucially, because the PROTAC mechanism relies on event-driven pharmacology rather than pure occupancy, DGY-08-097 retains potent antiviral activity against telaprevir-resistant variants (e.g., V1055A and A1156S), overcoming mutations that confer up to 25-fold resistance to traditional inhibitors[3].

MOA NS3 HCV NS3/4A Protease Ternary Ternary Complex Formation NS3->Ternary PROTAC DGY-08-097 (PROTAC) PROTAC->Ternary Recruits CRBN CRL4^CRBN E3 Ligase CRBN->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Ub->Proteasome Targets to Degradation NS3 Degradation Proteasome->Degradation Cleavage

Caption: Mechanism of DGY-08-097-mediated targeted degradation of HCV NS3/4A protease.

Experimental Design: Building a Self-Validating System

To rigorously confirm that the depletion of NS3/4A is driven by PROTAC-mediated degradation rather than off-target cytotoxicity or transcriptional downregulation, your experimental design must be a self-validating system. This protocol embeds strict causal checks:

  • The 4-Hour Kinetic Window: PROTAC-mediated degradation is highly dynamic. DGY-08-097 exhibits its most potent degradation (DC₅₀ of 50 nM) at the 4-hour mark[1]. Extending assays to 24 or 48 hours risks masking the primary degradation event due to viral protein resynthesis or compound depletion.

  • The "Hook Effect" Titration: PROTACs exhibit a biphasic dose-response curve. At excessively high concentrations, the PROTAC independently saturates both the target (NS3) and the ligase (CRBN), preventing the formation of the productive ternary complex[1]. Testing a gradient (10 nM to 1000 nM) is mandatory to observe this hallmark hook effect.

  • Mechanistic Controls (DGY-08-097-BUMP & MG132): To prove CRBN-dependence, the protocol utilizes DGY-08-097-BUMP, a negative control analog with a methylated glutarimide that cannot bind CRBN[2]. To prove proteasome-dependence, cells are pre-treated with the proteasome inhibitor MG132, which should rescue NS3 levels despite the presence of the active PROTAC[2].

Quantitative Data Summary

The following table summarizes the benchmark pharmacological parameters of DGY-08-097 and its controls, which should be used as reference points when analyzing your Western blot densitometry.

CompoundPrimary MechanismDC₅₀ (4h)Enzymatic IC₅₀Efficacy vs. A1156S Mutant
DGY-08-097 PROTAC (CRBN-recruiting)50 nMSub-micromolarPotent (Overcomes resistance)
Telaprevir Reversible-covalent inhibitorN/ASub-micromolar25-fold resistance
DGY-08-097-BUMP PROTAC negative control>10,000 nMSub-micromolarN/A

Step-by-Step Western Blot Protocol

Workflow Seed 1. Seed Huh7 HCV Replicon Cells Treat 2. Treat with DGY-08-097 (0-1000 nM, 4h) Seed->Treat Lysis 3. Cell Lysis (RIPA + PR-619) Treat->Lysis PAGE 4. SDS-PAGE (4-12% Bis-Tris) Lysis->PAGE Transfer 5. PVDF Transfer & Blocking PAGE->Transfer Antibody 6. Immunoblotting (Anti-NS3, Anti-GAPDH) Transfer->Antibody Detect 7. ECL Detection & Densitometry Antibody->Detect

Caption: Step-by-step Western blot workflow for validating NS3/4A degradation.

Step 1: Cell Culture and Seeding
  • Culture Huh7 cells stably expressing the HCV subgenomic replicon in DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., G418).

  • Seed cells into 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂ to allow for adherence and recovery.

Step 2: Compound Treatment & Mechanistic Rescue
  • Proteasome Rescue (Optional but Recommended): 1 hour prior to PROTAC treatment, pre-treat one designated well with 10 µM MG132 (Proteasome inhibitor).

  • PROTAC Titration: Prepare a serial dilution of DGY-08-097 in DMSO. Treat the cells with final concentrations of 0 (DMSO vehicle), 10, 50, 100, 500, and 1000 nM.

  • Negative Control: Treat a parallel well with 500 nM of DGY-08-097-BUMP[2].

  • Incubate all treated plates for exactly 4 hours at 37°C.

Step 3: Cell Lysis and Protein Extraction

Expert Insight: When validating ubiquitination-driven degradation, endogenous deubiquitinating enzymes (DUBs) can rapidly strip ubiquitin chains during lysis.

  • Wash cells twice with ice-cold PBS.

  • Add 150 µL of ice-cold RIPA buffer supplemented with:

    • 1x Protease Inhibitor Cocktail (EDTA-free)

    • 1x Phosphatase Inhibitor Cocktail

    • 50 µM PR-619 (Broad-spectrum DUB inhibitor, crucial if you intend to probe for high-molecular-weight polyubiquitinated NS3 smears).

  • Scrape cells, transfer to pre-chilled microcentrifuge tubes, and agitate at 4°C for 30 minutes.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration using a BCA assay.

Step 4: SDS-PAGE and Transfer
  • Normalize protein samples (typically 20-30 µg per lane) and boil in 4x Laemmli sample buffer containing β -mercaptoethanol for 5 minutes at 95°C.

  • Resolve proteins on a 4–12% Bis-Tris gradient polyacrylamide gel. The gradient ensures sharp resolution of both the ~70 kDa NS3/4A complex and the ~36 kDa GAPDH loading control.

  • Transfer proteins to a 0.2 µm PVDF membrane using a wet transfer system (100V for 1 hour at 4°C).

Step 5: Immunoblotting
  • Block the membrane in 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in 5% BSA/TBST overnight at 4°C:

    • Target: Mouse anti-HCV NS3 (1:1000)

    • Ligase Control: Rabbit anti-CRBN (1:1000) - Validates that the PROTAC is not degrading the E3 ligase itself.

    • Loading Control: Mouse anti-GAPDH or anti- β -actin (1:5000)

  • Wash the membrane 3 × 10 minutes in TBST.

  • Incubate with appropriate HRP-conjugated secondary antibodies (1:5000 in 5% milk/TBST) for 1 hour at room temperature.

  • Wash 3 × 10 minutes in TBST.

Step 6: Detection and Densitometry
  • Apply enhanced chemiluminescence (ECL) substrate and capture images using a digital imaging system (e.g., ChemiDoc).

  • Analysis: Use ImageJ/Fiji to perform densitometry. Normalize the NS3 band intensity to the GAPDH loading control. You should observe maximum NS3 depletion at ~50-100 nM DGY-08-097, with a gradual return of the NS3 band at 500-1000 nM (the hook effect)[1]. The DGY-08-097-BUMP lane and the MG132-rescued lane should show NS3 levels comparable to the DMSO control[2].

References

  • Title: Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations. Source: Nature Communications (2019). URL: [Link]

  • Title: Recent Progress in Structures and Functions of Hepatitis C Virus NS3/4A Proteins. Source: MDPI (2026). URL: [Link]

  • Title: Innovative Strategies for the Targeted Degradation of Viral Proteins: Paving the Way for Next-Generation Therapeutics. Source: MDPI (2025). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

DGY-08-097 PROTAC Technical Support Center: Troubleshooting &amp; Concentration Optimization

Welcome to the Technical Support Center for DGY-08-097, a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the proteasomal degradation of the Hepatitis C Virus (HCV) NS3/4A protease. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for DGY-08-097, a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the proteasomal degradation of the Hepatitis C Virus (HCV) NS3/4A protease. This guide provides drug development professionals and researchers with authoritative protocols, mechanistic insights, and troubleshooting steps to optimize DGY-08-097 concentrations for maximal degradation efficacy.

Section 1: Mechanistic Foundations & The "Hook Effect"

Q: Why does increasing the concentration of DGY-08-097 beyond 1 µM result in reduced degradation of HCV NS3/4A?

A: This counterintuitive phenomenon is known as the "hook effect" (or prozone effect), a hallmark of heterobifunctional degraders. DGY-08-097 functions by bridging the HCV NS3/4A protease (via its telaprevir-derived warhead) and the CRL4^CRBN E3 ubiquitin ligase (via its tricyclic imide moiety) to form a productive ternary complex[1].

At optimal concentrations (e.g., 50–100 nM), ternary complex formation is maximized, leading to efficient polyubiquitination and proteasomal degradation. However, at supra-optimal concentrations (typically >1 µM), the PROTAC molecules independently saturate the binding sites on both the target (NS3/4A) and the E3 ligase (CRBN). This independent engagement forms non-productive binary complexes, sterically hindering the formation of the necessary ternary complex and effectively halting degradation[1].

G cluster_optimal Optimal Concentration (50-100 nM): Ternary Complex Formation cluster_hook High Concentration (>1 µM): The Hook Effect PROTAC1 DGY-08-097 Ternary Productive Ternary Complex PROTAC1->Ternary Target1 HCV NS3/4A Target1->Ternary E3_1 CRBN E3 Ligase E3_1->Ternary Degradation Ubiquitination & Proteasomal Degradation Ternary->Degradation PROTAC2 Excess DGY-08-097 Binary1 Target-PROTAC Binary PROTAC2->Binary1 Binary2 CRBN-PROTAC Binary PROTAC2->Binary2 Target2 HCV NS3/4A Target2->Binary1 E3_2 CRBN E3 Ligase E3_2->Binary2 NoDeg Degradation Blocked (No Ternary Complex) Binary1->NoDeg Binary2->NoDeg

Caption: Mechanism of DGY-08-097 degradation vs. the Hook Effect at high concentrations.

Section 2: Quantitative Benchmarks for DGY-08-097

To establish a baseline for your assays, refer to the validated pharmacokinetic and pharmacodynamic parameters for DGY-08-097[1][2].

ParameterValueBiological Significance
DC50 (Degradation Concentration 50%) ~50 nMConcentration required to degrade 50% of intracellular HCV NS3/4A at 4 hours.
Dmax (Maximum Degradation) >90%Maximum achievable depletion of the target protein before the hook effect initiates.
EC50 (Antiviral Efficacy) ~748 nMEffective concentration for inhibiting HCV replication in cellular infection models.
Optimal Assay Timeframe 4 to 8 hoursTime required for robust proteasome-mediated depletion. Extended times may trigger compensatory protein synthesis.
Section 3: Experimental Protocol for Concentration Optimization

To empirically determine the optimal degradation concentration for your specific cell line and expression system, follow this self-validating workflow.

Step-by-Step Methodology: 10-Point Dose-Response Assay

  • Cell Seeding: Seed HCV replicon cells (e.g., Huh7) or transiently transfected HEK293 cells in a 6-well plate at 70% confluency. Allow 24 hours for adherence.

  • Compound Preparation: Prepare a 10 mM stock of DGY-08-097 in anhydrous DMSO. Create a 10-point serial dilution (e.g., 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, and DMSO vehicle control). Crucial: Keep final DMSO concentration constant (≤0.1% v/v) across all wells to prevent solvent-induced cytotoxicity.

  • Treatment & Incubation: Treat cells with the dilution series. Incubate for exactly 4 hours at 37°C. Causality: A 4-hour window is optimal because it captures primary degradation kinetics before secondary transcriptional feedback loops upregulate NS3/4A expression.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.

  • Quantification: Perform quantitative Western blotting (e.g., using capillary electrophoresis like ProteinSimple Wes or standard SDS-PAGE) probing for HCV NS3 and a loading control (e.g., GAPDH or β-actin).

  • Validation Controls (Self-Validating System):

    • Negative Control: Run a parallel assay using DGY-08-097-BUMP (at 100 nM). This analog features a methylated glutarimide ring, completely ablating CRBN binding[1]. If NS3/4A is degraded by DGY-08-097 but not by the BUMP analog, the degradation is definitively CRBN-dependent.

    • Rescue Control: Pre-treat a 100 nM DGY-08-097 well with 10 µM MG132 (a proteasome inhibitor) for 1 hour prior to PROTAC addition. This should rescue NS3/4A levels, proving the mechanism is proteasomal.

Workflow Seed 1. Seed Cells (Huh7/HEK293) Treat 2. Treat: DGY-08-097 (1 nM to 10 µM) Seed->Treat Incubate 3. Incubate (4 Hours at 37°C) Treat->Incubate Lysis 4. Cell Lysis & Protein Extraction Incubate->Lysis Assay 5. Quantify NS3/4A (Western Blot) Lysis->Assay Analyze 6. Plot Dose-Response Identify DC50 Assay->Analyze

Caption: Step-by-step experimental workflow for optimizing DGY-08-097 degradation concentration.

Section 4: Troubleshooting FAQs

Q: My biochemical assay shows strong NS3/4A enzymatic inhibition, but my cellular assay shows no protein degradation. What is wrong? A: You are likely operating at a concentration that induces the hook effect, or cellular permeability is compromised. DGY-08-097 retains the sub-micromolar IC50 inhibitory properties of its warhead (telaprevir)[1][3]. Therefore, at high concentrations (>1 µM), it will act as a traditional enzymatic inhibitor (binary complex) rather than a degrader. Drop your concentration to the 50–100 nM range to restore ternary complex formation.

Q: How can I confirm that DGY-08-097 is successfully engaging the CRBN ligase in my specific cell line? A: Perform a Cellular Thermal Shift Assay (CETSA). Treat intact cells with DGY-08-097, heat the aliquots across a temperature gradient, and immunoblot for CRBN. DGY-08-097 binding will induce a concentration-dependent thermal stabilization of CRBN compared to the DMSO control, confirming intracellular target engagement[1].

Q: Is DGY-08-097 degrading off-target IMiD neo-substrates like IKZF1 or IKZF3? A: No. Unlike first-generation lenalidomide or pomalidomide-based PROTACs, DGY-08-097 utilizes a novel tricyclic imide moiety. Quantitative mass-spectrometry-based proteomics has confirmed that this specific E3 ligand has superior affinity for CRBN but does not induce the degradation of classical IMiD neo-substrates (IKZF1/3), ensuring high target selectivity[1][4].

Q: How should I store DGY-08-097 to maintain its degradation potency? A: PROTACs are large, flexible molecules susceptible to degradation. Store the lyophilized powder in a dry, dark environment at -20°C for long-term storage (months to years). Once reconstituted in DMSO, store aliquots at -80°C and avoid repeated freeze-thaw cycles, which can compromise the structural integrity of the linker[2].

References
  • de Wispelaere, M., Du, G., et al. "Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations." Nature Communications, 10, 3468 (2019). URL: [Link]

  • Békés, M., Langley, D. R., & Crews, C. M. "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery, 21, 181–200 (2022). URL: [Link]

  • Bricelj, A., et al. "Targeting Protein Tyrosine Phosphatases via PROteolysis-TArgeting Chimeras (PROTACs): Current Developments and Prospects." MDPI Pharmaceuticals, (2023). URL: [Link]

Sources

Optimization

DGY-08-097 Technical Support Center: Troubleshooting Off-Target Effects &amp; Assay Optimization

Welcome to the Technical Support Center for DGY-08-097 , a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to degrade the Hepatitis C Virus (HCV) NS3/4A protease[1]. As a bivalent molecule, DGY-08-097 util...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for DGY-08-097 , a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to degrade the Hepatitis C Virus (HCV) NS3/4A protease[1]. As a bivalent molecule, DGY-08-097 utilizes a telaprevir-derived warhead to bind the NS3 active site and a novel tricyclic imide moiety to recruit the CRBN E3 ubiquitin ligase[1][2].

While PROTACs offer catalytic degradation and can overcome viral resistance mutations (such as the NS3-V55A or A156S mutants)[3][4], their bifunctional nature introduces unique troubleshooting challenges. This guide is engineered for drug development professionals to systematically identify, decouple, and resolve off-target effects and concentration-dependent assay failures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected host cell toxicity. How do I distinguish between off-target degradation and warhead-mediated off-target inhibition?

The Causality: PROTAC toxicity can stem from two distinct mechanisms:

  • Degradation-dependent off-targets: The E3 ligase ligand recruits unintended host proteins (neo-substrates) for ubiquitination[2].

  • Inhibition-dependent off-targets: The telaprevir warhead cross-reacts with host serine proteases, causing toxicity independent of the proteasome.

The Solution: You must use a self-validating control system. We highly recommend running all assays in parallel with DGY-08-097-BUMP [1][5]. This negative control analog features a methylated glutarimide ring. The addition of this single methyl group creates a severe steric clash within the thalidomide-binding domain of CRBN, completely ablating E3 ligase recruitment while maintaining the exact same binding affinity for the NS3/4A active site[1][5]. If toxicity persists with the BUMP control, the off-target effect is warhead-driven. If toxicity is rescued by the BUMP control, the off-target effect is degradation-driven.

Q2: Is DGY-08-097 degrading IMiD neo-substrates like IKZF1 and IKZF3?

The Causality: Traditional CRBN ligands (like lenalidomide or pomalidomide) frequently induce the degradation of zinc-finger transcription factors (IKZF1/3) as an off-target effect[6]. The Solution: DGY-08-097 was specifically engineered with a novel tricyclic imide moiety designed to have superior affinity for CRBN without inducing the degradation of IKZF1 and IKZF3[1][4]. However, if you are treating cells at concentrations exceeding 1 μM for extended periods (>24h), you may force low-affinity ternary complexes. Ensure your working concentration stays near the optimal DC50​ of 50 nM[1].

Q3: My degradation efficiency drops significantly when I increase the dose of DGY-08-097. Why is more drug resulting in less degradation?

The Causality: You are experiencing the "Hook Effect" (or prozone effect). Because PROTACs operate via a stoichiometric mechanism to form a ternary complex (Target-PROTAC-E3 Ligase), excessively high concentrations saturate both the target protein and the E3 ligase with independent PROTAC molecules[1][3]. This forces the formation of non-productive binary complexes, physically blocking the ubiquitin transfer required for degradation.

G cluster_0 Optimal Dose (Ternary Complex) cluster_1 High Dose (Hook Effect) PROTAC1 DGY-08-097 NS3 HCV NS3/4A PROTAC1->NS3 Telaprevir Warhead CRBN CRBN E3 Ligase PROTAC1->CRBN Tricyclic Imide Ub Polyubiquitination CRBN->Ub E2 Recruitment Ub->NS3 Degradation PROTAC2 DGY-08-097 NS3_2 HCV NS3/4A PROTAC2->NS3_2 Saturated PROTAC3 DGY-08-097 CRBN_2 CRBN E3 Ligase PROTAC3->CRBN_2 Saturated Block Degradation Blocked (Binary Complexes) NS3_2->Block CRBN_2->Block

Caption: Mechanism of DGY-08-097 mediated degradation versus the concentration-dependent Hook Effect.

Quantitative Data Summary

To establish baseline expectations for your assays, compare your internal validation data against the established metrics for DGY-08-097 and its controls[1][5].

CompoundPrimary TargetPrimary Mechanism DC50​ (4h)Enzymatic IC50​ CRBN Engagement
DGY-08-097 HCV NS3/4APROTAC (Degradation + Inhibition)~50 nMSub-micromolarYes (Tricyclic Imide)
DGY-08-097-BUMP HCV NS3/4AInhibition Only (Negative Control)N/ASub-micromolarNo (Methylated)
Telaprevir HCV NS3/4ACovalent Reversible InhibitionN/ASub-micromolarNo

Standard Operating Protocols

Protocol A: Global Proteomics for Selectivity Profiling (TMT LC-MS3)

To definitively assess the off-target degradation profile of DGY-08-097 in your specific cell line, an unbiased quantitative mass-spectrometry approach is required[1].

Step 1: Cell Seeding and Treatment

  • Seed stable cells expressing the target protein (e.g., HCV NS3-eGFP) at 5×106 cells/well in a T75 flask.

  • Treat cells in biological triplicates for exactly 4 hours with:

    • Group A: DMSO (Vehicle control)

    • Group B: 1 μM DGY-08-097

    • Group C: 1 μM DGY-08-097-BUMP (Critical for filtering out warhead-specific off-targets).

Step 2: Lysis and Protein Extraction

  • Lift cells using a non-enzymatic chelator (e.g., Versene) to preserve cell surface proteins.

  • Wash pellets twice with ice-cold PBS and snap-freeze at -80°C.

  • Lyse pellets in 8M urea buffer containing protease and phosphatase inhibitors. Sonicate and clear by centrifugation (14,000 x g, 15 min).

Step 3: Digestion and TMT Labeling

  • Reduce lysates with DTT and alkylate with iodoacetamide.

  • Perform a dual digestion using Lys-C (2 hours) followed by Trypsin (overnight) to ensure complete cleavage.

  • Label the resulting peptides with Tandem Mass Tag (TMT) isobaric reagents according to the manufacturer's protocol. Quench and pool the samples.

Step 4: LC-MS3 Data Acquisition & Analysis

  • Fractionate the pooled peptides using basic pH reversed-phase chromatography.

  • Analyze fractions on an Orbitrap mass spectrometer utilizing an MS3 method to eliminate ratio compression.

  • Bioinformatics Filter: True off-target degradation events are defined as host proteins significantly depleted in Group B (DGY-08-097) but unchanged in Group C (DGY-08-097-BUMP) relative to Group A (DMSO).

Workflow Step1 Cell Treatment (DGY-08-097 vs BUMP) Step2 Lysis & Digestion Step1->Step2 Step3 TMT Labeling Step2->Step3 Step4 LC-MS3 Analysis Step3->Step4 Step5 Data Processing (Identify Off-Targets) Step4->Step5

Caption: Quantitative TMT LC-MS3 proteomics workflow for assessing DGY-08-097 selectivity.

Protocol B: Dosing Optimization to Mitigate the Hook Effect

To prevent binary complex formation and maximize catalytic degradation, you must empirically determine the optimal concentration window for your specific assay conditions.

Step 1: Logarithmic Concentration Gradient

  • Prepare a 10-point, 3-fold serial dilution of DGY-08-097 starting from 10 μM down to ~0.5 nM in DMSO.

  • Ensure the final DMSO concentration in the cell culture media remains constant (typically 0.1%) across all wells.

Step 2: Time-Course Incubation

  • Treat target cells with the concentration gradient.

  • Because PROTACs act catalytically, degradation is highly time-dependent. Harvest parallel plates at 2h, 4h, 8h, and 24h.

Step 3: Readout and Curve Fitting

  • Quantify target protein levels (HCV NS3) via Western Blot or Flow Cytometry (if using an eGFP-fusion reporter)[1].

  • Plot the remaining protein percentage against the log of the PROTAC concentration.

  • Analysis: You will observe a U-shaped curve. The lowest point of the curve represents maximum degradation ( Dmax​ ). Concentrations to the right of Dmax​ (where protein levels begin to rise again) indicate the onset of the hook effect. Set your standard assay concentration slightly below the hook-effect threshold (e.g., 50 nM - 100 nM for DGY-08-097)[1].

References

  • Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations. Nature Communications.[Link]

  • Recent Advances in PROTAC-Based Antiviral Strategies. National Center for Biotechnology Information (NIH).[Link]

  • PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens. FEMS Microbiology Reviews.[Link]

  • Targeting Protein Tyrosine Phosphatases via PROteolysis-TArgeting Chimeras (PROTACs): Current Developments and Prospects. MDPI.[Link]

  • Targeted Protein Degradation for Infectious Diseases: from Basic Biology to Drug Discovery. ACS Bio & Med Chem Au.[Link]

  • Design and biochemical characterization of the NS3-targeting degraders. ResearchGate.[Link]

Sources

Troubleshooting

DGY-08-097 Technical Support Center: Cell Line Selection &amp; Assay Troubleshooting

Welcome to the DGY-08-097 Technical Support Center. This guide is engineered for researchers and drug development professionals evaluating DGY-08-097 , a first-in-class Proteolysis-Targeting Chimera (PROTAC) designed to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the DGY-08-097 Technical Support Center. This guide is engineered for researchers and drug development professionals evaluating DGY-08-097 , a first-in-class Proteolysis-Targeting Chimera (PROTAC) designed to selectively degrade the Hepatitis C Virus (HCV) NS3/4A protease[1].

Mechanism of Action & Scientific Rationale

DGY-08-097 leverages the host's ubiquitin-proteasome system to clear viral proteins. It is synthesized by conjugating telaprevir (a reversible-covalent HCV protease inhibitor) to a novel tricyclic imide moiety that recruits the CRL4^CRBN E3 ubiquitin ligase complex[1].

The Causality of Efficacy: Traditional enzymatic inhibitors like telaprevir require high, sustained occupancy of the active site and are highly susceptible to viral resistance mutations. Because DGY-08-097 acts catalytically—requiring only transient binding to tag the target for degradation—it successfully overcomes viral variants that confer resistance to standard inhibitors[1].

MOA NS3 HCV NS3/4A (Target Protein) Ternary Ternary Complex (NS3 - DGY - CRBN) NS3->Ternary DGY DGY-08-097 (PROTAC) DGY->Ternary CRBN CRL4^CRBN (E3 Ligase) CRBN->Ternary Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleared

Diagram 1: Mechanism of DGY-08-097 mediating HCV NS3/4A degradation via the CRL4^CRBN E3 ligase.

Cell Line Selection Guide (FAQ)

Q: Which cell lines are optimal for evaluating DGY-08-097 degradation and antiviral efficacy? A: The selection strictly depends on your experimental endpoint (transient degradation vs. live viral replication).

  • HEK293T: Best for transient expression and calculating the precise DC50 (concentration inducing 50% degradation). They are easily transfected and possess robust basal CRBN levels[1].

  • Huh-7.5: The gold standard for physiological HCV infection models. They are highly permissive to HCV replication, allowing you to measure true antiviral efficacy downstream of target degradation.

Q: Why is endogenous CRBN expression a critical variable? A: PROTACs do not destroy proteins directly; they act as matchmakers. DGY-08-097 specifically requires the Cereblon (CRBN) E3 ligase to function[1]. If a cell line has downregulated or mutated CRBN, the ternary complex cannot form, resulting in false-negative degradation data. Always validate baseline CRBN expression before executing PROTAC screens.

Quantitative Comparison of Cell Lines for DGY-08-097 Assays
Cell LinePrimary ApplicationEndogenous CRBN LevelHCV PermissivityKey AdvantageLimitation
HEK293T Transient DegradationHighNoneHigh transfection efficiency; ideal for DC50 profiling.Lacks physiological viral replication context.
Huh-7.5 Live Viral InfectionModerate-HighVery HighGold standard for evaluating true antiviral activity.Lower transfection efficiency for plasmid-based assays.
Huh7 Viral InfectionModerateModerateStandard hepatoma model.Yields lower viral titers compared to Huh-7.5.

Troubleshooting Guide: Degradation & Antiviral Assays

Q: I am observing a "hook effect" where higher concentrations of DGY-08-097 result in less NS3 degradation. How do I optimize the dosing window? A: The "hook effect" (prozone effect) is a hallmark of PROTAC pharmacology. At excessively high concentrations, DGY-08-097 molecules independently saturate both the target protein (HCV NS3) and the E3 ligase (CRBN). This prevents the formation of the productive trimeric complex necessary for efficient ubiquitin transfer[1].

  • Resolution: DGY-08-097 is highly potent, exhibiting a DC50 of ~50 nM at 4 hours[1]. Perform a broad dose-response titration (e.g., 1 nM to 1 µM) and restrict your working concentration to the optimal degradation window (typically 10 nM - 250 nM).

Q: How do I definitively prove that the antiviral effect is driven by PROTAC-mediated degradation rather than the baseline enzymatic inhibition of the telaprevir moiety? A: You must establish a self-validating system using orthogonal controls to isolate the degradation mechanism:

  • Proteasome Rescue: Pre-treat cells with a proteasome inhibitor (e.g., MG132). If DGY-08-097's efficacy is reversed, the mechanism is proteasome-dependent.

  • Ligase Competition: Co-treat with an excess of free lenalidomide to competitively saturate CRBN, which should rescue NS3 levels.

  • Negative Control PROTAC (DGY-08-097-BUMP): Utilize an analog with a methylated glutarimide ring. This methylation prevents CRBN binding[1]. Comparing the wild-type PROTAC against the BUMP analog perfectly isolates degradation-driven efficacy from enzymatic inhibition.

Workflow Step1 1. Cell Line Selection (Huh-7.5 or HEK293T) Step2 2. Validate CRBN Level (Western Blot) Step1->Step2 Step3 3. Induce NS3 Expression (Infection/Transfection) Step2->Step3 Step4 4. DGY-08-097 Treatment (Optimize Time/Dose) Step3->Step4 Step5 5. Mechanistic Validation (MG132 / BUMP Control) Step4->Step5

Diagram 2: Standardized self-validating workflow for DGY-08-097 efficacy and mechanistic causality.

Step-by-Step Methodologies

Protocol 1: Validation of Intracellular Target Engagement via Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm that DGY-08-097 successfully permeates the selected cell line and structurally stabilizes CRBN intracellularly[1].

  • Cell Preparation: Seed HEK293T or Huh-7.5 cells in 10 cm dishes. Culture until 80% confluent.

  • PROTAC Treatment: Treat cells with 1 µM DGY-08-097 or a DMSO vehicle control for exactly 2 hours at 37°C.

  • Harvesting: Wash cells with cold PBS, harvest, and resuspend in PBS supplemented with a protease inhibitor cocktail. Divide the suspension into equal aliquots in PCR tubes.

  • Thermal Denaturation: Subject the aliquots to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler. Allow to cool for 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, insoluble proteins.

  • Western Blot Analysis: Resolve the soluble fraction via SDS-PAGE and immunoblot using an anti-CRBN antibody.

    • Diagnostic Outcome: Successful engagement is indicated by a concentration-dependent stabilization of CRBN, shifting its melting curve to higher temperatures compared to the DMSO control[1].

Protocol 2: Quantitative HCV NS3 Degradation Assay

Purpose: To determine the DC50 of DGY-08-097 in a controlled cellular environment.

  • Expression Setup: Transfect HEK293T cells with a plasmid encoding HCV NS3/4A (for transient models) or infect Huh-7.5 cells with HCV (for physiological models).

  • Dose-Response Treatment: 24 hours post-transfection/infection, treat the cells with a serial dilution of DGY-08-097 ranging from 1 nM to 1 µM. Incubate for exactly 4 hours to capture the optimal degradation window before compensatory protein synthesis occurs[1].

  • Protein Extraction: Aspirate media, wash with cold PBS, and lyse cells in RIPA buffer containing both protease and phosphatase inhibitors.

  • Quantification: Perform Western blotting for HCV NS3. Crucially, normalize the NS3 band intensities against a stable loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Plot the normalized NS3 protein levels against the log concentration of DGY-08-097 using non-linear regression software to calculate the DC50.

References

  • de Wispelaere, M., Du, G., et al. "Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations." Nature Communications (2019).[Link]

  • Békés, M., Langley, D. R., & Crews, C. M. "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery (2022).[Link]

Sources

Optimization

Technical Support Center: DGY-08-097 &amp; DGY-08-097-BUMP Experimental Workflows

Welcome to the Application Support Center. As a Senior Application Scientist specializing in Targeted Protein Degradation (TPD), I have designed this guide to help you navigate the mechanistic nuances and experimental ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist specializing in Targeted Protein Degradation (TPD), I have designed this guide to help you navigate the mechanistic nuances and experimental execution of the Hepatitis C Virus (HCV) NS3/4A protease degrader, DGY-08-097 , and its negative control, DGY-08-097-BUMP .

In PROTAC (Proteolysis Targeting Chimera) development, rigorous validation is not just about showing target depletion; it is about proving causality. Every protocol below is structured as a self-validating system to ensure your data is robust, reproducible, and mechanistically sound.

Section 1: Knowledge Base & Mechanism of Action

Q: Mechanistically, how does DGY-08-097 differ from traditional inhibitors like Telaprevir, and why is the "BUMP" control strictly necessary?

A: Traditional inhibitors like Telaprevir operate via occupancy-driven pharmacology—they bind the active site of the HCV NS3/4A protease and block its enzymatic function[1]. DGY-08-097 is an event-driven molecule. It conjugates Telaprevir to a novel tricyclic imide moiety via a PEG3 linker[1]. This allows it to simultaneously bind the NS3/4A protease and recruit the Cereblon (CRBN) E3 ubiquitin ligase, forcing the ubiquitination and subsequent proteasomal degradation of the viral protein[2].

The DGY-08-097-BUMP compound serves as an essential negative control. It is structurally identical to the active degrader but features a methylated glutarimide ring[3]. This single methyl group creates a steric clash and removes a critical hydrogen-bond donor, completely ablating its ability to bind the tri-tryptophan pocket of CRBN[3]. Consequently, the BUMP control retains its ability to inhibit NS3/4A enzymatically but cannot induce degradation[3]. Comparing the two isolates the biological effects of degradation from mere enzymatic inhibition.

MoA NS3 HCV NS3/4A Protease (Target) PROTAC DGY-08-097 (Active Degrader) NS3->PROTAC BUMP DGY-08-097-BUMP (Methylated Control) NS3->BUMP CRBN CRBN E3 Ligase (Effector) PROTAC->CRBN Degradation Ubiquitination & Proteasomal Degradation CRBN->Degradation Recruits BUMP->CRBN Blocked by Methylation Inhibition Enzymatic Inhibition Only (No Degradation) BUMP->Inhibition

Fig 1: Mechanistic divergence between active DGY-08-097 and its methylated BUMP control.

Quantitative Profiling Summary

To benchmark your assays, refer to the established biochemical and cellular metrics for these compounds[2],[1],[3]:

CompoundTargetCRBN BindingNS3/4A IC50 (In vitro Inhibition)Cellular DC50 (Degradation at 4h)
Telaprevir HCV NS3/4ANoSub-micromolarN/A (No degradation)
DGY-08-097 HCV NS3/4AYes (High Affinity)Sub-micromolar~50 nM
DGY-08-097-BUMP HCV NS3/4ANo (Methylated)Sub-micromolarN/A (No degradation)

Section 2: Core Experimental Methodologies

Q: How do I set up a robust cellular degradation assay to validate NS3 degradation?

A: To prove target degradation, you must use an orthogonal approach that pairs a live-cell reporter assay with unbiased quantitative mass-spectrometry (TMT LC-MS3)[3]. Below is the standardized protocol for evaluating DGY-08-097.

Step-by-Step Protocol: Cellular Degradation Assay

  • Cell Seeding: Seed a stable cell line expressing an HCV NS3-eGFP fusion protein and an internal mCherry reporter (for normalization) at a density of 5 × 10⁶ cells/well in a T75 flask[3].

  • Expression Induction: Induce the expression of the fusion protein for 24 hours using 1 μg/mL tetracycline[3].

  • Compound Treatment: Treat the cells in biological triplicates for exactly 4 hours[3].

    • Scientist Insight: You must run a dose-response curve. Include a 50 nM group (the established DC50) and a 1 μM group[2],[3]. Treat parallel wells with 1 μM of DGY-08-097-BUMP as your negative control[3].

  • Harvesting & Readout: Lift the cells using Versene (avoid harsh trypsinization which can cleave surface receptors or stress cells), wash twice with cold PBS, and snap-freeze the pellets at −80 °C for TMT LC-MS3 processing, or analyze the eGFP/mCherry ratio immediately via flow cytometry[3].

Workflow S1 1. Seed Cells (NS3-eGFP Reporter) S2 2. Induce Expression (1 μg/mL Tetracycline, 24h) S1->S2 S3 3. Compound Treatment (DGY-08-097 vs BUMP, 4h) S2->S3 S4 4. Target Quantification (Flow Cytometry / TMT-MS) S3->S4

Fig 2: Standardized 4-step workflow for quantifying HCV NS3 degradation in cellular models.

Section 3: Troubleshooting Desk

Q: I am observing potent NS3 enzymatic inhibition, but my Western blots show reduced or completely absent protein degradation with DGY-08-097 at concentrations of 1 μM and above. What went wrong?

A: You are likely experiencing the "Hook Effect" (prozone effect). Because PROTACs require the formation of a ternary complex (Target-PROTAC-Ligase), excessively high concentrations of the degrader will saturate both the NS3 protease and the CRBN ligase independently[2]. This independent engagement forms non-productive binary complexes, actively preventing the necessary trimeric complex from forming and halting ubiquitin transfer[2].

  • Solution: DGY-08-097 exhibits its most potent degradation with a DC50 of ~50 nM at 4 hours[2]. Titrate your concentration down into the 10 nM – 100 nM range.

Q: My DGY-08-097-BUMP control is causing a noticeable decrease in NS3 protein levels. Is this expected?

A: No. DGY-08-097-BUMP cannot bind CRBN[3]. If you observe target depletion with the BUMP control, you are likely seeing an assay artifact, transcriptional downregulation, or off-target cytotoxicity.

  • Self-Validating Check: To confirm if the depletion is genuinely mediated by the proteasome, pre-treat your cells with the proteasome inhibitor MG-132 (10 μM) or the cullin-RING ligase inhibitor MLN4924 (1 μM) for 1 hour prior to adding the degrader. If the target depletion is not rescued by these inhibitors, the mechanism is not TPD-related.

Troubleshooting Issue Issue: No NS3 Degradation Observed with DGY-08-097 Check1 Check Concentration: Is it > 1 μM? Issue->Check1 Hook Hook Effect: Independent binding prevents ternary complex. Reduce dose. Check1->Hook Yes Check2 Check CRBN/Proteasome: Add MLN4924 or MG-132 Check1->Check2 No Rescue Degradation Rescued: Pathway is functional. Check2->Rescue Rescued NoRescue No Rescue: Check CRBN expression or cell line suitability. Check2->NoRescue Not Rescued

Fig 3: Decision tree for troubleshooting failed target degradation in PROTAC experiments.

Section 4: References

The protocols, mechanistic claims, and quantitative data provided in this guide are grounded in the following authoritative sources:

  • Title: Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations. Source: Nature Communications / NIH PubMed Central (PMC). URL: [Link]

  • Title: Design and biochemical characterization of the NS3-targeting degraders. Source: ResearchGate (Figure Data extracted from primary literature). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Cytotoxicity of DGY-08-097 in Cell Culture

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering viability drops when transitioning from traditional enzymatic inhibitors to Proteolysis-Tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering viability drops when transitioning from traditional enzymatic inhibitors to Proteolysis-Targeting Chimeras (PROTACs).

DGY-08-097 is a highly potent, first-in-class degrader of the Hepatitis C Virus (HCV) NS3/4A protease[1]. While it boasts an excellent safety profile, the unique physicochemical properties and "event-driven" mechanism of PROTACs require precise experimental handling to avoid artifactual cytotoxicity. This guide synthesizes mechanistic causality with field-proven protocols to ensure your assays remain robust, reproducible, and free from off-target cell death.

Quantitative Data Summary: DGY-08-097

Understanding the baseline metrics of DGY-08-097 is critical for designing experiments that stay within the therapeutic degradation window without inducing cellular stress.

ParameterValueMechanistic Implication
Target HCV NS3/4A ProteaseClears viral replication machinery via the ubiquitin-proteasome system[1].
E3 Ligase Recruited CRBNUtilizes a novel tricyclic imide moiety for high-affinity binding[1].
DC50 (4 hours) 50 nMExtremely rapid, potent degradation; prolonged exposure is often unnecessary[1].
Antiviral IC50 247 nM – 748 nMHighly effective against wildtype and telaprevir-resistant variants[1][2].
Cellular Cytotoxicity (CC50) > 40 µMTrue compound toxicity is negligible at standard working doses[1].
Off-Target Profile Avoids IKZF1/IKZF3The tricyclic imide prevents IMiD neo-substrate degradation, minimizing toxicity[1].
Mechanistic Overview & The Hook Effect

Unlike traditional inhibitors, PROTACs act catalytically. Higher doses do not equate to higher efficacy. Exceeding the optimal concentration leads to the "hook effect" , where the PROTAC saturates both the target and the E3 ligase independently, halting degradation and potentially causing cellular stress.

G NS3 HCV NS3/4A Protease (Target) Ternary Ternary Complex (Active Degradation) NS3->Ternary DGY DGY-08-097 (PROTAC) DGY->Ternary Hook High Concentration (>1 µM) DGY->Hook CRBN CRBN E3 Ligase (Recruit) CRBN->Ternary Degradation Proteasomal Degradation (Antiviral Efficacy) Ternary->Degradation Optimal Dosing (50-500 nM) Binary Binary Complexes (Hook Effect) Hook->Binary Binary->Ternary Inhibits Formation

Mechanism of DGY-08-097 degradation of HCV NS3/4A and the concentration-dependent hook effect.

Troubleshooting Guide & FAQs

Q1: My cell viability drops significantly when treating with DGY-08-097 at 10 µM. The literature states it is non-toxic up to 40 µM. What is causing this? Expertise & Causality: DGY-08-097 itself has a CC50 > 40 µM[1]. However, PROTACs are high-molecular-weight compounds (MW = 1161.32 g/mol )[3] and are highly hydrophobic. If your stock solution is too dilute (e.g., 1 mM), a 10 µM final concentration requires 1% v/v DMSO, which is highly toxic to sensitive cell lines like Huh-7 or primary hepatocytes. Solution: Maintain final DMSO concentrations strictly below 0.1% (ideally 0.05%). Prepare a highly concentrated stock (e.g., 10 mM or 20 mM) so the volume of solvent added to the culture media is negligible.

Q2: I increased the dose to 5 µM to maximize NS3 degradation, but Western blots show less degradation than at 100 nM, and the cells look stressed. Is this a toxicity artifact? Expertise & Causality: This is not cytotoxicity; it is the "hook effect"[1], a fundamental mechanistic property of PROTACs. At high concentrations, DGY-08-097 independently saturates the binding sites on both the NS3 protease and the CRBN E3 ligase, forming non-productive binary complexes rather than the required ternary complex[1]. This halts degradation and causes cellular stress due to the accumulation of undegraded, PROTAC-bound proteins. Solution: DGY-08-097 is highly potent, with a DC50 of 50 nM at 4 hours[1]. Restrict your working concentration range to 50 nM – 500 nM to stay within the productive degradation window.

Q3: Could off-target degradation of host proteins be causing subtle phenotypic changes or stress in my long-term cell cultures? Expertise & Causality: First-generation IMiD-based PROTACs (using lenalidomide or pomalidomide) often cause off-target degradation of neo-substrates like IKZF1 and IKZF3, leading to cell cycle arrest or toxicity. However, DGY-08-097 was specifically engineered with a novel tricyclic imide moiety[1]. This structural modification grants superior affinity for CRBN while completely abolishing the degradation of IMiD neo-substrates[1]. Off-target degradation is highly unlikely. Solution: If you observe long-term stress, evaluate nutrient depletion or proteasome stress. To definitively rule out off-target degradation, run a parallel control using DGY-08-097-BUMP [4], a methylated analog unable to bind CRBN. If toxicity persists with the BUMP analog, the issue is solvent- or culture-related, not degradation-mediated.

Q4: What is the optimal exposure time to maximize NS3 degradation while minimizing cell stress? Expertise & Causality: Because PROTACs act catalytically, prolonged exposure isn't always necessary and can trigger compensatory upregulation of the target or proteasome fatigue. DGY-08-097 achieves maximum degradation rapidly (DC50 = 50 nM at 4 hours)[1]. Solution: Perform a tight time-course (1h, 2h, 4h, 8h). For most virological assays, a 4-to-8-hour pretreatment is sufficient to clear the intracellular pool of NS3 before assessing downstream viral replication.

Experimental Protocols
Protocol 1: Optimal Preparation and Dosing of DGY-08-097

This protocol ensures complete compound solubilization while preventing localized precipitation and DMSO-induced cytotoxicity.

  • Reconstitution: Spin down the vial before opening. Reconstitute DGY-08-097 powder in anhydrous, sterile DMSO to a concentration of 10 mM. Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C[3].

  • Intermediate Dilution: Perform serial dilutions in 100% DMSO to create 1000x working stocks for your desired final concentrations (e.g., prepare a 50 µM DMSO stock for a 50 nM final dose).

  • Aqueous Transition: Do not add the DMSO stock directly to the cells. Instead, dilute the 1000x stock 1:1000 directly into pre-warmed complete culture media in a separate tube. Vortex immediately for 5 seconds to prevent localized precipitation.

  • Application: Aspirate the old media from your cultured cells and gently apply the PROTAC-containing media. The final DMSO concentration will be a safe 0.1%.

Protocol 2: Intracellular NS3 Degradation Assay (Self-Validating System)

This protocol captures the primary degradation event while avoiding the hook effect and validating CRBN dependence.

  • Seeding: Seed HCV replicon cells (e.g., Huh-7) in 6-well plates and allow adherence for 24 hours until 70-80% confluent.

  • Treatment: Treat cells with a logarithmic dose-response of DGY-08-097 (10 nM, 50 nM, 100 nM, 500 nM, 1 µM) using the 0.1% DMSO method from Protocol 1.

  • Validation Control: In parallel wells, treat cells with identical concentrations of the inactive control, DGY-08-097-BUMP[4].

  • Incubation: Incubate for exactly 4 hours to capture the primary degradation event before compensatory mechanisms activate[1].

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. (Note: Do NOT add proteasome inhibitors like MG132 unless running a specific mechanistic control, as this will block PROTAC activity).

  • Analysis: Analyze via Western blot, normalizing NS3 bands to a stable loading control (e.g., GAPDH). Degradation should be visible in the DGY-08-097 wells but absent in the DGY-08-097-BUMP wells.

References
  • de Wispelaere M, Du G, Donovan KA, et al. "Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations." Nature Communications (2019). URL:[Link]

  • Jin et al. "PROTACs in Antivirals: Current Advancements and Future Perspectives." Molecules (2025). URL:[Link]

  • Q-FASTR Harvard Medical School. "Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations". URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

DGY-08-097 activity against HCV genotypes and mutants

DGY-08-097 vs. Traditional Direct-Acting Antivirals: Overcoming HCV NS3/4A Resistance via Targeted Protein Degradation As a Senior Application Scientist in antiviral drug development, I frequently encounter the fundament...

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Author: BenchChem Technical Support Team. Date: April 2026

DGY-08-097 vs. Traditional Direct-Acting Antivirals: Overcoming HCV NS3/4A Resistance via Targeted Protein Degradation

As a Senior Application Scientist in antiviral drug development, I frequently encounter the fundamental limitation of traditional Direct-Acting Antivirals (DAAs): their reliance on occupancy-driven pharmacology. Traditional DAAs, such as the first-generation α-ketoamide Telaprevir, must maintain sustained, high-affinity binding to the Hepatitis C Virus (HCV) NS3/4A protease active site to inhibit viral replication[1]. However, the high mutation rate of HCV rapidly generates resistance-associated substitutions (e.g., V55A, A156S) that alter the binding pocket and abolish drug efficacy[2].

To overcome this, the field is shifting toward "event-driven" pharmacology using Proteolysis Targeting Chimeras (PROTACs). DGY-08-097 is a first-in-class antiviral PROTAC designed to physically eliminate the HCV NS3/4A protease rather than merely inhibiting it[3]. This guide provides an objective, data-backed comparison of DGY-08-097 against traditional DAAs, detailing the mechanistic causality and the self-validating experimental workflows required to evaluate its efficacy against resistant HCV genotypes.

Mechanistic Causality: Inhibition vs. Degradation

Telaprevir functions as a reversible-covalent inhibitor, forming a bond with the catalytic Ser139 of the NS3 protease[1]. When mutations like A156S occur, the structural conformation of the active site shifts, conferring up to a 25-fold resistance to Telaprevir[2].

DGY-08-097 bypasses this active-site vulnerability. It was engineered by conjugating the solvent-exposed pyrazine ring of Telaprevir to a novel tricyclic imide moiety (a highly specific cereblon/CRBN E3 ligase ligand) via a PEG linker[4].

The Causality of Resistance Evasion: Because DGY-08-097 acts catalytically, it does not require sustained active-site occupancy. It acts as a bridge, recruiting the CRL4^CRBN E3 ubiquitin ligase complex to the viral protease[2]. Once this ternary complex forms, the E3 ligase polyubiquitinates the NS3/4A protein, flagging it for destruction by the host's 26S proteasome[5]. Even if the A156S mutation reduces the PROTAC's initial binding affinity, the transient interaction is still sufficient to drive ubiquitination. This spatial separation of the binding event from the pharmacological effect imposes a massive genetic barrier: the virus must simultaneously mutate to abolish E3 ligase recruitment while preserving its own enzymatic function[2].

Pathway Visualization

PROTAC_Mechanism NS3 HCV NS3/4A Protease (Target Protein) Ternary Ternary Complex Formation (NS3 - DGY - CRBN) NS3->Ternary Binds Telaprevir warhead DGY DGY-08-097 (PROTAC) DGY->Ternary Bridges Target & Ligase CRBN CRL4^CRBN Complex (E3 Ligase) CRBN->Ternary Binds Tricyclic Imide Ubiquitin Polyubiquitination (K48-linked) Ternary->Ubiquitin Ubiquitin Transfer Proteasome 26S Proteasome (Degradation Machinery) Ubiquitin->Proteasome Recognition Proteasome->DGY PROTAC Recycling Degraded Degraded Viral Peptides (Viral Clearance) Proteasome->Degraded Proteolysis

Mechanism of DGY-08-097-mediated targeted degradation of HCV NS3/4A protease.

Comparative Efficacy: Quantitative Performance

To objectively evaluate DGY-08-097, we must compare its biochemical and cellular performance metrics against its parent compound, Telaprevir. DGY-08-097 exhibits a highly potent Degradation Concentration 50% (DC₅₀) of 50 nM at 4 hours[6]. Crucially, while Telaprevir loses significant potency against the V55A and A156S mutants, DGY-08-097 retains robust antiviral activity, exhibiting only minor fold-shifts in its IC₅₀[7].

ParameterTelaprevir (Parent DAA)DGY-08-097 (PROTAC)
Modality Reversible-Covalent InhibitorTargeted Protein Degrader
Target Engagement Occupancy-DrivenEvent-Driven (Catalytic)
WT NS3 IC₅₀ Low nM247 nM[8]
V55A Mutant IC₅₀ High Resistance (6.9-fold shift)[2]508 nM (~2-fold shift)[7]
A156S Mutant IC₅₀ Severe Resistance (25-fold shift)[2]1561 nM (~6.3-fold shift)[7]
Degradation (DC₅₀) N/A50 nM (at 4 hours)[6]
CRBN Dependence Independent[9]Highly Dependent[9]

Experimental Protocols: Self-Validating Workflows

To ensure scientific trustworthiness, any PROTAC evaluation must include orthogonal validation to prove the mechanism is truly degradation-driven (via the ubiquitin-proteasome system) and not merely a result of residual enzymatic inhibition.

Protocol 1: Quantitative Assessment of NS3/4A Degradation (Self-Validating DC₅₀ Determination)

Causality: PROTACs exhibit a biphasic dose-response known as the "hook effect." At excessively high concentrations, independent binding of the PROTAC to the target and the ligase prevents productive ternary complex formation[10]. A broad titration range coupled with a chemically inactivated control is mandatory.

  • Cell Preparation: Seed Huh7.5 cells transiently expressing WT or mutant (V55A/A156S) HCV replicons in 6-well plates.

  • Compound Titration: Treat cells with DGY-08-097 in a 10-point dose-response curve ranging from 1 nM to 10 µM for exactly 4 hours.

  • Orthogonal Control (Critical Step): In parallel, treat a control group with DGY-08-097-BUMP. This analog features a methylated glutarimide moiety that physically prevents binding to the CRBN ligase[10]. If degradation is truly PROTAC-mediated, the BUMP analog will show zero NS3 depletion, validating the specificity of the system[9].

  • Protein Extraction & Immunoblotting: Lyse cells using RIPA buffer. Quantify HCV NS3 levels via quantitative mass-spectrometry-based proteomics or Western blot, normalizing to a stable housekeeping protein[10].

  • Data Analysis: Plot normalized NS3 protein levels against the log of the compound concentration. You should observe a DC₅₀ of ~50 nM and a clear hook effect at concentrations exceeding 1 µM[10].

Protocol 2: Validating CRBN-Dependent Antiviral Efficacy

Causality: To definitively prove that the antiviral effect is driven by degradation rather than the inhibitory activity of the Telaprevir warhead, the system must be tested in a ligase-deficient environment[9].

  • Model Generation: Utilize CRISPR/Cas9 editing to generate stable CRBN-knockout (CRBN-/-) Huh7.5 cell lines alongside wild-type (WT) Huh7.5 cells[9].

  • Infection: Introduce the HCV cellular infection model into both cell lines.

  • Treatment: Administer DGY-08-097 at its established cellular EC₅₀ of 748 nM[9].

  • Readout: Measure viral RNA replication via RT-qPCR after 48-72 hours.

  • Validation Logic: In WT cells, DGY-08-097 will potently suppress viral replication. In CRBN-/- cells, the antiviral efficacy will be significantly attenuated, confirming that the primary mechanism of action is CRBN-mediated degradation[9]. Conversely, Telaprevir (used as a control) will show equal efficacy in both cell lines, as its mechanism is CRBN-independent[9].

Conclusion

DGY-08-097 represents a critical proof-of-concept in the evolution of antiviral therapeutics. By repurposing a withdrawn, resistance-prone DAA into a targeted degrader, we can successfully bypass the structural mutations that plague occupancy-driven drugs[4]. This methodology not only salvages legacy warheads but provides a blueprint for tackling highly mutable viral pathogens in the future.

Sources

Comparative

Evaluating the Selectivity and Efficacy Profile of DGY-08-097: A Comparison Guide for Antiviral PROTACs

Targeted Protein Degradation (TPD) has catalyzed a paradigm shift in drug discovery, transitioning therapeutic strategies from occupancy-driven inhibition to event-driven target clearance. In the antiviral landscape, whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Targeted Protein Degradation (TPD) has catalyzed a paradigm shift in drug discovery, transitioning therapeutic strategies from occupancy-driven inhibition to event-driven target clearance. In the antiviral landscape, where rapid mutation rates frequently render traditional enzymatic inhibitors obsolete, TPD offers a robust mechanism to overcome resistance.

This guide provides an in-depth technical evaluation of DGY-08-097 , a first-in-class Proteolysis Targeting Chimera (PROTAC) engineered to degrade the Hepatitis C Virus (HCV) NS3/4A protease (1)[1]. By comparing DGY-08-097 against its parent inhibitor, telaprevir, we will dissect its selectivity profile, resistance barrier, and the self-validating experimental workflows required to characterize antiviral degraders.

The Mechanistic Paradigm: Inhibition vs. Degradation

Traditional direct-acting antivirals like telaprevir function via reversible-covalent binding to the active site of the HCV NS3/4A protease, requiring sustained high-affinity target occupancy to maintain viral suppression. DGY-08-097 circumvents this requirement. It is a bifunctional molecule that conjugates the pyrazine ring of telaprevir to a novel tricyclic imide moiety, which acts as a high-affinity ligand for the CRL4^CRBN E3 ubiquitin ligase (2)[2].

Mechanism DGY DGY-08-097 (Bifunctional PROTAC) Ternary Productive Ternary Complex [NS3 - DGY-08-097 - CRBN] DGY->Ternary NS3 HCV NS3/4A Protease (Viral Target) NS3->Ternary CRBN CRL4^CRBN Complex (E3 Ubiquitin Ligase) CRBN->Ternary Ub Polyubiquitination of NS3/4A Ternary->Ub Ubiquitin Transfer Degradation 26S Proteasome Degradation Ub->Degradation Target Clearance

Fig 1. DGY-08-097 mechanism: Ternary complex formation driving NS3/4A ubiquitination and degradation.

The "Hook Effect" Causality

Because PROTACs rely on ternary complex formation, their efficacy does not scale linearly with concentration. DGY-08-097 demonstrates maximum degradation efficiency at a DC50 of 50 nM at 4 hours (1)[1]. However, at supra-optimal concentrations, the system experiences a "hook effect." This occurs because excess independent PROTAC molecules saturate the binding pockets of both NS3 and CRBN separately, sterically hindering the formation of the productive trimeric complex necessary for ubiquitin transfer (2)[2].

Comparative Performance Data: Overcoming Viral Resistance

A fundamental limitation of occupancy-driven inhibitors is their vulnerability to target-site mutations. The NS3-A156S and V55A mutations alter the binding pocket, conferring severe resistance to telaprevir. Because DGY-08-097 operates via an event-driven mechanism, transient engagement is sufficient to induce polyubiquitination. Consequently, it retains potent antiviral activity against mutant strains that otherwise evade traditional therapies (3)[3].

ParameterTelaprevir (Occupancy-Driven)DGY-08-097 (Event-Driven PROTAC)
Primary Modality Reversible-Covalent InhibitorTargeted Protein Degrader
Target Protein HCV NS3/4A ProteaseHCV NS3/4A Protease
E3 Ligase Recruited NoneCRL4^CRBN
Cellular Antiviral IC50 (Wildtype) 98 nM558 nM
Degradation Potency (DC50) N/A50 nM (at 4 hours)
Antiviral IC50 (NS3-A156S Mutant) 949 nM (~10-fold resistance shift)1561 nM (~3-fold resistance shift)
Mutant Efficacy (NS3-V55A) High Resistance ObservedRetains Antiviral Degradation Activity
Proteome Selectivity Binding-dependentHighly Selective (1 target depleted / ~8700 quantified)

Data summarized from quantitative virology and biochemical assays (1)[1].

Evaluating Selectivity: Global Proteomics Validation

In PROTAC development, binding selectivity does not equal degradation selectivity. A PROTAC might bind multiple off-target host proteins, but degradation will only occur if the ternary complex geometry allows for efficient ubiquitin transfer by the E3 ligase (2)[2]. Therefore, unbiased global proteomics is mandatory to validate the selectivity profile of DGY-08-097.

Protocol Culture Huh7.5 Cells (Expressing HCV NS3) Active Treatment: DGY-08-097 (Active Degrader) Culture->Active Control Treatment: DGY-08-097-BUMP (CRBN-Deficient Control) Culture->Control Extraction Cell Lysis & Tryptic Digestion Active->Extraction Control->Extraction TMT TMT Isobaric Labeling (Multiplexing) Extraction->TMT MS High-Res LC-MS/MS (Global Profiling) TMT->MS Analysis Bioinformatic Analysis (Selectivity Validation) MS->Analysis

Fig 2. Quantitative proteomics workflow using DGY-08-097-BUMP to validate degradation selectivity.

Step-by-Step Experimental Protocol: Quantitative Selectivity Profiling

To definitively prove that DGY-08-097 selectively degrades HCV NS3 without off-target host toxicity, a self-validating quantitative proteomics workflow must be employed. This protocol utilizes orthogonal controls to distinguish true CRBN-mediated degradation from non-specific binding artifacts.

Step 1: Cell Culture and Compound Treatment

  • Action: Culture Huh7.5 cells transiently expressing HCV NS3. Treat separate cohorts with (A) Vehicle (DMSO), (B) DGY-08-097 (50 nM, optimal DC50), and (C) DGY-08-097-BUMP (50 nM) for 4 hours.

  • Causality & Validation: The 4-hour window captures primary degradation events before secondary transcriptional changes occur. The inclusion of the DGY-08-097-BUMP control—an analog with a methylated glutarimide ring that cannot bind CRBN—creates a self-validating system. Any protein depleted by both the active PROTAC and the BUMP control is an off-target artifact (e.g., compound toxicity), whereas true targets will only be depleted in cohort B (1)[1]. As an additional orthogonal check, researchers can replicate this step in CRBN-knockout Huh7.5 cell lines generated via CRISPR editing to confirm CRBN dependency (2)[2].

Step 2: Lysis and Tryptic Digestion

  • Action: Lyse cells using a stringent denaturing buffer (e.g., 8M urea). Reduce, alkylate, and digest proteins into peptides using sequencing-grade Trypsin.

  • Causality: Complete denaturation ensures that all protein complexes are disrupted, allowing for unbiased global quantification rather than capturing only soluble or unbound fractions.

Step 3: TMT Isobaric Labeling

  • Action: Label the resulting peptide mixtures from each condition with distinct Tandem Mass Tag (TMT) isobaric reagents, then pool them into a single multiplexed sample.

  • Causality: TMT labeling allows multiple experimental conditions to be analyzed simultaneously in a single LC-MS/MS run. This eliminates run-to-run instrument variability, ensuring that any observed quantitative differences in protein abundance are biologically real and not technical artifacts.

Step 4: High-Resolution LC-MS/MS and Bioinformatics

  • Action: Fractionate the pooled peptides and analyze via high-resolution LC-MS/MS. Process raw data to identify proteins and quantify relative abundances based on TMT reporter ion intensities.

  • Causality: By comparing the proteome-wide log2 fold-changes (DGY-08-097 vs. Vehicle and DGY-08-097-BUMP vs. Vehicle), researchers can map the selectivity landscape. In validated studies of DGY-08-097, out of ~8,700 quantified proteins, HCV NS3 was the only significantly depleted target, proving exceptional selectivity derived from the unique three-dimensional geometry required for ubiquitination (3)[3].

References

  • Nature Communications (nih.gov)
  • Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality ScienceOpen URL
  • Proteolysis Targeting Chimeras in Antiviral Research Taylor & Francis URL

Sources

Validation

Overcoming Viral Cross-Resistance: A Comparative Guide to DGY-08-097 and Occupancy-Driven Inhibitors

As a Senior Application Scientist specializing in targeted protein degradation (TPD), I frequently encounter the limitations of traditional antiviral therapeutics. In the context of Hepatitis C Virus (HCV), occupancy-dri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted protein degradation (TPD), I frequently encounter the limitations of traditional antiviral therapeutics. In the context of Hepatitis C Virus (HCV), occupancy-driven inhibitors like Telaprevir require sustained, high-affinity binding to the NS3/4A protease active site[1]. Consequently, viral point mutations (e.g., V55A, A156S) that alter the thermodynamic landscape of this catalytic pocket lead to severe cross-resistance, rendering these direct-acting antivirals ineffective[2].

To circumvent this vulnerability, DGY-08-097 introduces an event-driven pharmacological paradigm. DGY-08-097 is a first-in-class Proteolysis Targeting Chimera (PROTAC) that conjugates Telaprevir to a novel tricyclic imide moiety, recruiting the CRL4^CRBN E3 ubiquitin ligase complex[3]. This guide objectively compares the performance of DGY-08-097 against traditional inhibitors and outlines the self-validating experimental workflows required to profile its cross-resistance efficacy.

The Mechanistic Paradigm: Occupancy vs. Event-Driven Pharmacology

The fundamental advantage of DGY-08-097 lies in its catalytic mechanism of action. While Telaprevir must continuously occupy the mutated active site to block viral replication, DGY-08-097 only requires transient engagement to induce polyubiquitination and subsequent proteasomal degradation of the NS3/4A target[4].

This spatial separation of the degradation mechanism from the catalytic pocket imposes a significantly higher genetic barrier to viral escape. To develop resistance against DGY-08-097, the virus must simultaneously mutate to abolish E3 ligase recruitment while preserving NS3/4A structural stability and enzymatic function—a constraint far more stringent than simple active-site mutations[2].

Mechanism NS3 HCV NS3/4A (Mutated Target) Ternary Ternary Complex Formation NS3->Ternary Transient Binding PROTAC DGY-08-097 (Bifunctional Degrader) PROTAC->Ternary CRBN CRL4^CRBN (E3 Ligase Complex) CRBN->Ternary Recruitment Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Fig 1. Event-driven degradation of HCV NS3/4A mediated by the PROTAC DGY-08-097.

Comparative Performance & Cross-Resistance Data

The following table synthesizes the quantitative performance of Telaprevir versus DGY-08-097 across wild-type (WT) and highly resistant mutant strains. DGY-08-097 exhibits a highly potent degradation capacity (DC50 of 50 nM at 4 hours) and successfully retains antiviral efficacy against variants that completely evade traditional inhibitors[3],[5].

Parameter / Viral StrainTelaprevir (Occupancy-Driven)DGY-08-097 (Event-Driven PROTAC)
Mechanism of Action Reversible-covalent inhibitionCRL4^CRBN-mediated degradation
Degradation Efficacy (DC50) N/A50 nM (at 4 hours)
WT Inhibition (IC50) ~150-300 nM~170-247 nM
V55A Mutant Resistance 6.9-fold reduction in efficacyPotent activity retained (IC50 ~508 nM)
A156S Mutant Resistance 25.0-fold reduction in efficacyPotent activity retained (IC50 ~1561 nM)
Genetic Barrier to Resistance Low (Active site mutations suffice)High (Requires simultaneous evasion of E3 recruitment)

Data synthesized from cross-resistance profiling of HCV NS3/4A variants[3],[2],[4].

Self-Validating Experimental Workflows

To ensure scientific integrity, the protocols used to evaluate PROTACs must be self-validating. Below are the standard operating procedures for profiling DGY-08-097, designed to definitively prove causality between compound application and targeted degradation.

Workflow Step1 1. Viral Infection (WT & Mutants) Step2 2. Compound Treatment (DGY-08-097 vs Control) Step1->Step2 Step3 3. Cell Lysis & Protein Extraction Step2->Step3 Step4 4. Target Quantification (LC-MS/MS & WB) Step3->Step4 Step5 5. Resistance Profiling (DC50 / IC50) Step4->Step5

Fig 2. Step-by-step workflow for evaluating PROTAC cross-resistance and target selectivity.

Protocol A: Intracellular Degradation & The "Hook Effect" Assay

Objective: Quantify the DC50 of DGY-08-097 and validate the proteasomal dependency of NS3/4A degradation.

  • Cellular Infection & Expression: Cultivate a cellular infection model (e.g., Huh7 cells) expressing either WT, V55A, or A156S HCV NS3/4A[3].

    • Causality: Evaluating the compound in a live infection model ensures the target is engaged in a physiologically relevant viral replication context, rather than an isolated biochemical vacuum.

  • Biphasic Concentration Gradient Treatment: Treat cells with DGY-08-097 ranging from 1 nM to 10 µM for exactly 4 hours.

    • Causality: PROTACs exhibit a biphasic concentration-response curve (the "hook effect"). At excessively high concentrations, independent engagement of NS3 and CRBN by the degrader outcompetes the formation of the productive trimeric complex. The 4-hour window captures primary degradation kinetics before compensatory viral protein synthesis masks the effect[3].

  • Self-Validating Controls (The BUMP Analog): Run parallel cohorts treated with DGY-08-097-BUMP (a synthesized analog with a methylated glutarimide ring) and Epoxomicin (a proteasome inhibitor)[3],[6].

    • Causality: The BUMP analog acts as a negative control by ablating CRBN binding affinity. If degradation ceases with the BUMP analog and is rescued by Epoxomicin, it self-validates that the observed NS3 depletion is strictly dependent on CRL4^CRBN recruitment and the 26S proteasome, ruling out off-target cytotoxicity.

Protocol B: Target Selectivity via Quantitative Mass-Spectrometry (qMS)

Objective: Confirm proteome-wide selectivity and verify that the compound does not degrade unintended host proteins.

  • Competitive Displacement: Pre-incubate cell lysates with excess lenalidomide before adding DGY-08-097.

    • Causality: Lenalidomide competes for the CRBN binding site. A reduction in ternary complex formation validates that DGY-08-097 specifically utilizes the intended E3 ligase interface[3].

  • Quantitative Mass-Spectrometry (TMT-labeling): Extract proteins following a 4-hour treatment, label with Tandem Mass Tags (TMT), and analyze via LC-MS/MS[3].

    • Causality: Unbiased proteomics ensures that DGY-08-097 does not inadvertently degrade IMiD neo-substrates like IKZF1 and IKZF3. This confirms the high selectivity of the novel tricyclic imide moiety used in DGY-08-097[3],[4].

Conclusion

The development of DGY-08-097 represents a critical milestone in antiviral drug discovery. By transitioning from occupancy-driven inhibition to event-driven degradation, researchers can effectively bypass the active-site mutations that plague traditional direct-acting antivirals. As demonstrated by its sustained efficacy against the highly resistant V55A and A156S variants, the PROTAC modality offers a robust framework for designing next-generation therapeutics with superior resistance profiles.

References
  • [3] Title: Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations. Source: Nature Communications. URL:[Link]

  • [2] Title: Recent Progress in Structures and Functions of Hepatitis C Virus NS3/4A Proteins. Source: PMC / International Journal of Molecular Sciences. URL:[Link]

  • [6] Title: Design and biochemical characterization of the NS3-targeting degraders. Source: ResearchGate. URL: [Link]

  • [4] Title: Antiviral PROTACs: Opportunity borne with challenge. Source: PMC / Acta Pharmaceutica Sinica B. URL:[Link]

  • [1] Title: Hepatitis C: The Story of a Long Journey through First, Second, and Third Generation NS3/4A Peptidomimetic Inhibitors. What Did We Learn?. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Comparative

A Guide to the Structural and Biophysical Analysis of DGY-08-097-Mediated Ternary Complex Formation

Executive Summary Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic paradigm, moving beyond simple inhibition to induce the outright elimination of disease-causing proteins. Proteolysis-target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic paradigm, moving beyond simple inhibition to induce the outright elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as molecular matchmakers that bring a target protein and an E3 ubiquitin ligase into proximity to trigger degradation. DGY-08-097, a first-in-class antiviral PROTAC, provides a compelling case study in this field. It was developed to target the Hepatitis C Virus (HCV) NS3/4A protease, a validated but resistance-prone therapeutic target.[1][2] By inducing the degradation of NS3/4A, DGY-08-097 not only inhibits its enzymatic function but also offers a potential strategy to overcome common resistance mutations that plague traditional inhibitors.[1][3]

This guide provides an in-depth analysis of the DGY-08-097 ternary complex, comparing its performance with other antiviral degraders and detailing the critical experimental methodologies required for its structural and biophysical characterization. We will delve into the causality behind experimental design, ensuring a framework of scientific integrity for researchers, scientists, and drug development professionals seeking to navigate this complex and promising field.

The DGY-08-097 System: Components and Mechanism

The efficacy of DGY-08-097 hinges on its ability to form a productive ternary complex with its two protein partners. Understanding each component is foundational to analyzing the complex as a whole.

  • Target Protein: HCV NS3/4A Protease: This is a viral serine protease essential for the HCV life cycle, responsible for cleaving the viral polyprotein into mature, functional units.[1][4] Its enzymatic activity is a validated drug target, but mutations in its active site can confer resistance to conventional inhibitors.[4][5]

  • E3 Ubiquitin Ligase: Cereblon (CRBN): DGY-08-097 recruits the CRL4-CRBN E3 ubiquitin ligase complex, a key component of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2][6]

  • The PROTAC: DGY-08-097: This heterobifunctional molecule is the lynchpin. It consists of:

    • A warhead derived from telaprevir, a known NS3/4A inhibitor, which binds to the protease active site.[2][6]

    • An E3 ligase ligand based on a novel tricyclic imide moiety with high affinity for CRBN.[2][7]

    • A flexible PEG linker that connects the two binding moieties, providing the appropriate length and geometry to facilitate the formation of a stable and degradation-competent ternary complex.[1][2]

The formation of the DGY-08-097:NS3/4A:CRBN ternary complex brings the E3 ligase in close enough proximity to the NS3/4A protease to catalyze the transfer of ubiquitin molecules to surface-exposed lysine residues on the protease. This poly-ubiquitination serves as a molecular flag, marking the viral protein for destruction by the 26S proteasome.

DGY_08_097_Mechanism cluster_1 Ubiquitination cluster_2 Degradation POI HCV NS3/4A (Target Protein) PROTAC DGY-08-097 POI->PROTAC Ub Ubiquitin E3 CRBN E3 Ligase E3->PROTAC PolyUb_POI Poly-ubiquitinated NS3/4A Ub->PolyUb_POI E1, E2 Enzymes Proteasome 26S Proteasome PolyUb_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

DGY-08-097 Mechanism of Action.

Structural Insights: A Design-Based Approach

As of early 2026, an experimentally determined high-resolution structure of the complete DGY-08-097:NS3/4A:CRBN ternary complex has not been deposited in the Protein Data Bank (PDB). This is not uncommon in the PROTAC field, as the inherent flexibility of the linker and the often transient nature of the protein-protein interactions can make crystallization or high-resolution cryo-electron microscopy (cryo-EM) challenging.[8][9]

However, the design of DGY-08-097 was fundamentally structure-guided.[6] Researchers leveraged the existing co-crystal structure of its parent inhibitor, telaprevir, in a complex with the HCV NS3/4A protease (PDB ID: 3SV6).[6][7] This binary structure was critical for identifying a suitable exit vector—a solvent-exposed part of the bound inhibitor, in this case, the pyrazine ring, where the linker could be attached without disrupting the crucial interactions required for binding to the NS3/4A active site.[2][6]

In the absence of an experimental structure, computational modeling serves as a powerful tool to predict and rationalize the geometry of the ternary complex.[10][11] These methods use protein-protein docking algorithms and linker conformational sampling to generate an ensemble of possible structures, which can then be scored and analyzed to predict the most likely and stable conformations that lead to efficient ubiquitination.[11][12]

Comparative Analysis: DGY-08-097 vs. Other Antiviral Degraders

The ultimate measure of a PROTAC's success is its ability to efficiently degrade its target protein in a cellular context. DGY-08-097 demonstrated potent, CRBN-dependent degradation of NS3/4A with a half-maximal degradation concentration (DC50) of 50 nM.[7][13][14] To contextualize this performance, we compare it with other recently developed antiviral PROTACs targeting viral proteases.

DegraderViral TargetE3 LigaseDC50EC50 / IC50Key FeatureReference(s)
DGY-08-097 HCV NS3/4A ProteaseCRBN50 nMIC50: 247 nMOvercomes telaprevir resistance mutations.[1][7][15]
MPD2 SARS-CoV-2 Main Protease (MPro)CRBN296 nMEC50: 492 nMPotent against nirmatrelvir-resistant viruses.[16][17]
LLP019 SARS-CoV-2 Main Protease (MPro)CRBN4.7 µMN/ATargets an allosteric site on the protease.[18]
V3 Influenza A HemagglutininVHL1.44 µMEC50: 4.53-8.98 µMTargets a viral entry protein, not a protease.[3][15]

Note: DC50 = Half-maximal degradation concentration. EC50 = Half-maximal effective concentration (antiviral activity). IC50 = Half-maximal inhibitory concentration (enzymatic activity). N/A = Not Available.

This comparison highlights that DGY-08-097 exhibits highly potent degradation, on par with or exceeding other first-generation antiviral PROTACs. Its ability to maintain activity against resistant viral variants underscores a key advantage of the TPD strategy.[3]

Methodologies for Structural and Biophysical Characterization

A multi-faceted approach combining biophysical, structural, and cell-based assays is required to fully characterize a PROTAC-induced ternary complex.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is an indispensable tool for measuring the real-time kinetics and affinities of both binary and ternary complex formation.[19][20][21] It provides crucial data on association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), which are used to calculate the all-important cooperativity factor (α). Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the third partner, a highly desirable feature for a potent PROTAC.[22]

SPR_Workflow cluster_prep Preparation cluster_exec Execution (Titrations) cluster_analysis Analysis prep_chip Immobilize Biotinylated E3 Ligase (CRBN) on Sensor Chip bin1 Inject Target Protein (NS3/4A only) prep_chip->bin1 prep_sol Prepare Protein & PROTAC Solutions in Running Buffer prep_sol->bin1 bin2 Inject PROTAC (DGY-08-097 only) prep_sol->bin2 tern Inject NS3/4A + DGY-08-097 (Pre-mixed or Co-injection) prep_sol->tern collect Collect Sensorgram Data (Response Units vs. Time) bin1->collect bin2->collect tern->collect fit Fit Data to Kinetic Models (ka, kd, KD) collect->fit coop Calculate Cooperativity (α) fit->coop

Workflow for SPR-based Ternary Complex Analysis.

Detailed Protocol: SPR Kinetic Analysis

  • Immobilization (The "Why"): The E3 ligase (e.g., a biotinylated VBC [VHL-ElonginB-ElonginC] or DDB1/CRBN complex) is immobilized on a streptavidin-coated sensor chip.[22] Immobilizing the ligase provides a stable and reusable surface, allowing for the testing of multiple PROTACs and target proteins in a consistent orientation, which is crucial for reproducibility.[23]

  • Binary Interaction 1 (PROTAC to E3):

    • Inject a series of increasing concentrations of DGY-08-097 over the immobilized CRBN surface.

    • Regenerate the surface between injections with a mild buffer (e.g., low pH glycine) to remove the bound analyte.

    • Purpose: To determine the baseline binding affinity and kinetics (KD_binary1) of the PROTAC for the E3 ligase alone.[24]

  • Binary Interaction 2 (Target to E3 - Control):

    • Inject the target protein (NS3/4A) alone over the CRBN surface.

    • Purpose: This is a critical negative control. In an ideal PROTAC system, there should be little to no direct interaction between the target and the E3 ligase. Observing significant binding here would complicate data interpretation.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a constant, near-saturating concentration of the target protein (NS3/4A) mixed with increasing concentrations of DGY-08-097.[22]

    • Inject these mixtures over the immobilized CRBN surface.

    • Purpose: To measure the apparent affinity and kinetics (KD_ternary) of PROTAC binding in the presence of the target. This directly probes the formation of the ternary complex.[24]

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract ka, kd, and calculate KD for both the binary (PROTAC-E3) and ternary interactions.

    • Calculate the cooperativity factor: α = KD_binary1 / KD_ternary .[22] An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation

For large, flexible, or multi-component complexes that resist crystallization, single-particle cryo-EM has become an increasingly powerful tool.[8][9][25] While challenging for PROTACs, obtaining even a low-to-moderate resolution structure can provide invaluable insights into the overall architecture and conformational landscape of the ternary complex.

Detailed Protocol: Cryo-EM Workflow

  • Ternary Complex Formation & Purification (The "Why"):

    • Incubate purified NS3/4A, DDB1/CRBN complex, and DGY-08-097 at an optimized molar ratio. The concentration must be carefully chosen to favor the ternary complex and avoid the "hook effect" where excess PROTAC leads to binary complexes instead.[7]

    • Purify the resulting mixture using size-exclusion chromatography (SEC).

    • Purpose: To isolate the fully-formed ternary complex from unbound components and binary complexes. The SEC profile provides the first evidence of successful complex formation.

  • Grid Preparation and Vitrification:

    • Apply a small volume (~3 µL) of the purified complex solution onto a cryo-EM grid (e.g., a holey carbon grid).

    • Immediately plunge-freeze the grid in liquid ethane.

    • Purpose: This vitrification process freezes the complexes in their native hydrated state so rapidly that damaging ice crystals cannot form, preserving their structure for imaging in the microscope's vacuum.[25]

  • Data Collection:

    • Image the vitrified sample in a transmission electron microscope (TEM) equipped with a direct electron detector.

    • Collect thousands of movies of the randomly oriented particles.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction and contrast transfer function (CTF) estimation on the collected movies.

    • Use software (e.g., RELION, CryoSPARC) to automatically pick particles from the micrographs.

    • Perform 2D classification to sort particles into different orientational views and remove "junk" particles.

    • Generate an initial 3D model (ab initio reconstruction).

    • Perform 3D classification and refinement to improve the resolution and sort out conformational heterogeneity.

    • Purpose: This intensive computational process averages the signals from thousands of individual particle images to reconstruct a high-resolution 3D density map of the ternary complex.[9]

Western Blot for Cellular Degradation

Ultimately, the goal of a PROTAC is to degrade its target in a living cell. Western blotting is the gold-standard assay to directly quantify this downstream effect.[24]

Detailed Protocol: Western Blotting

  • Cell Treatment:

    • Plate cells that endogenously or exogenously express HCV NS3/4A (e.g., Huh7.5 cells with an HCV replicon).[7]

    • Treat the cells with a dose-response curve of DGY-08-097 for a set time (e.g., 4, 8, 24 hours).

    • Include Controls:

      • Vehicle control (e.g., DMSO).

      • A negative control PROTAC that cannot bind CRBN (e.g., DGY-08-097-BUMP, where the imide is methylated).[6][7]

      • A proteasome inhibitor (e.g., MG132) co-treated with DGY-08-097 to confirm degradation is proteasome-dependent.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release cellular proteins.

    • Quantify the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Immunoblotting:

    • Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific to NS3.

    • Probe with a primary antibody for a loading control protein (e.g., GAPDH, Actin) to confirm equal protein loading across lanes.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables chemiluminescent detection.

  • Data Analysis:

    • Image the membrane to detect the chemiluminescent signal.

    • Quantify the band intensity for NS3 and the loading control in each lane.

    • Normalize the NS3 signal to the loading control signal.

    • Plot the normalized NS3 levels against the concentration of DGY-08-097 to determine the DC50 and Dmax (maximum degradation).[24]

Conclusion and Future Perspectives

The study of DGY-08-097 provides a clear roadmap for the characterization of novel antiviral PROTACs. While a high-resolution ternary structure remains the "holy grail," a deep understanding of the complex can be achieved through a combination of structure-guided design, robust biophysical characterization of its formation kinetics, and rigorous validation of its degradation activity in cells. The success of DGY-08-097 in overcoming resistance mutations highlights the immense potential of targeted protein degradation to create more durable and effective antiviral therapies. Future work will likely focus on discovering new E3 ligases to expand the targeting scope, optimizing linker chemistry for improved drug-like properties, and applying advanced structural biology techniques like cryo-EM to visualize these dynamic complexes with ever-increasing clarity.

References

  • de Wispelaere, M., Du, G., Donovan, K. A., et al. (2019). Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations. Nature Communications. Available at: [Link]

  • Aragen Bioscience. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen. Available at: [Link]

  • Li, X., et al. (2024). Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry. Available at: [Link]

  • Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva. Available at: [Link]

  • Atla, S., et al. (2024). Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease. ResearchGate. Available at: [Link]

  • He, M., et al. (2023). Antiviral PROTACs: Opportunity borne with challenge. Frontiers in Pharmacology. Available at: [Link]

  • Khan, S., et al. (2025). PROTACs in Antivirals: Current Advancements and Future Perspectives. MDPI. Available at: [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. Available at: [Link]

  • o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR. o2h discovery. Available at: [Link]

  • Drummond, M. L., & Williams, C. I. (2021). Improved Accuracy for Modeling PROTAC-Mediated Ternary Complex Formation and Targeted Protein Degradation via New In Silico Methodologies. Journal of Chemical Information and Modeling. Available at: [Link]

  • de Wispelaere, M., et al. (2019). Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations. Nature Communications. Available at: [Link]

  • Heider, M., et al. (2025). Discovery of an Antiviral PROTAC Targeting the SARS-CoV-2 Main Protease Using an Allosteric Warhead. bioRxiv. Available at: [Link]

  • NanoImaging Services. (2021). Imaging PROTAC Mediated Degradation Complexes with Cryo-EM. NanoImaging Services. Available at: [Link]

  • Li, H., et al. (2026). Recent Progress in Structures and Functions of Hepatitis C Virus NS3/4A Proteins. MDPI. Available at: [Link]

  • Scarinci, M., et al. (2024). Development of a GC-376 Based Peptidomimetic PROTAC as a Degrader of 3-Chymotrypsin-like Protease of SARS-CoV-2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhu, H., et al. (2024). Applications and prospects of cryo-EM in drug discovery. ResearchGate. Available at: [Link]

  • Sun, N., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Available at: [Link]

  • Zaidman, D., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC. Available at: [Link]

  • Khan, S., et al. (2025). PROTACs in Antivirals: Current Advancements and Future Perspectives. MDPI. Available at: [Link]

  • Sirci, F., et al. (2023). Targeted Protein Degradation for Infectious Diseases: from Basic Biology to Drug Discovery. ACS Bio & Med Chem Au. Available at: [Link]

  • Testa, A., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PMC. Available at: [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Reactant of Route 1
DGY-08-097
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